Succinimide, monooxime
Description
Evolution of Succinimide (B58015) Chemistry in Synthetic Methodologies
The succinimide ring, a five-membered cyclic imide, is a privileged scaffold in organic and medicinal chemistry. researchgate.netwikipedia.org Its derivatives have demonstrated a wide array of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. researchgate.net The synthetic versatility of the succinimide core stems from the reactivity of its carbonyl groups and the acidic nature of the N-H bond, allowing for a variety of chemical modifications. researchgate.net Over the years, synthetic methodologies have evolved from simple thermal decomposition of ammonium (B1175870) succinate (B1194679) to more sophisticated and atom-economical approaches, such as the manganese-pincer-complex-catalyzed dehydrogenative coupling of diols and amines. wikipedia.orgmdpi.com The development of reactions like the NHC-catalyzed Stetter reaction to form succinimide derivatives further highlights the ongoing innovation in accessing these valuable compounds. glentham.com
Significance of Oxime Functionality in Contemporary Organic Synthesis and Coordination Chemistry
The oxime functional group (C=N-OH) is a cornerstone of modern organic synthesis, prized for its versatile reactivity. youtube.com Oximes serve as key intermediates in the synthesis of a wide range of nitrogen-containing compounds, including amines, nitriles, and various heterocycles. at.ua The advent of "click chemistry" has further elevated the status of oximes, with oxime ligation reactions—the formation of an oxime from an aldehyde or ketone and a hydroxylamine (B1172632)—being recognized for their high efficiency and bio-orthogonality. nih.govresearchgate.net In coordination chemistry, oximes and their deprotonated forms (oximates) are celebrated for their ability to act as versatile ligands, forming stable complexes with a wide variety of metal ions. wikipedia.org The coordination can occur through the nitrogen or oxygen atoms, leading to diverse structural motifs and applications in catalysis and materials science. wikipedia.orgnih.gov
Rationale for Investigating Succinimide, Monooxime as a Distinct Chemical Entity
While N-hydroxysuccinimide is the more stable tautomer, the conceptual framework of a succinimide-monooxime hybrid is intriguing. The close proximity of the imide and oxime functionalities within a single, relatively rigid scaffold suggests the potential for unique intramolecular interactions and novel reactivity. The investigation of this chemical entity, primarily through its stable N-hydroxysuccinimide form, is driven by its pivotal role in bioconjugation and peptide synthesis. N-hydroxysuccinimide esters (NHS esters) are widely used as activating agents for carboxylic acids, facilitating the formation of stable amide bonds with primary amines under mild conditions. rsc.org This reactivity is fundamental to processes like protein labeling and immobilization.
Scope and Objectives of Academic Inquiry into this compound
The primary focus of academic inquiry into N-hydroxysuccinimide (as the accessible form of the this compound scaffold) revolves around its synthesis, reactivity, and application as a coupling agent. Key research objectives include:
The development of efficient and environmentally benign synthetic routes to N-hydroxysuccinimide.
The detailed characterization of its physical and spectroscopic properties.
The exploration of its reactivity, particularly in the formation of activated esters and its behavior in the presence of nucleophiles.
The investigation of its coordination chemistry and the properties of the resulting metal complexes.
Detailed Research Findings
Synthesis of N-Hydroxysuccinimide
The classical and most common synthesis of N-hydroxysuccinimide involves the reaction of succinic anhydride (B1165640) with hydroxylamine or its hydrochloride salt. rsc.org This reaction is typically carried out by heating the reactants. More recent methods have explored the use of solid base catalysts, such as Amberlyst A21, for the reaction of succinic acid directly with hydroxylammonium chloride, offering a more environmentally friendly and recyclable catalytic system.
Physical and Spectroscopic Data
N-hydroxysuccinimide is a white, odorless solid with a melting point in the range of 95-98 °C. nih.gov Its key physical and spectroscopic properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅NO₃ | nih.gov |
| Molar Mass | 115.09 g/mol | nih.gov |
| Melting Point | 95-98 °C | nih.gov |
| pKa | 6.0 | nih.gov |
| ¹H NMR (DMSO-d₆, ppm) | δ 10.7 (s, 1H, OH), 2.6 (s, 4H, CH₂) | |
| ¹³C NMR (DMSO-d₆, ppm) | δ 172.1 (C=O), 25.8 (CH₂) | |
| IR (KBr, cm⁻¹) | 3350 (O-H), 1780, 1740 (C=O) |
Note: NMR and IR data are typical values and may vary slightly depending on the solvent and experimental conditions.
Reactivity and Applications
The primary application of N-hydroxysuccinimide is in the activation of carboxylic acids. In the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), N-hydroxysuccinimide reacts with a carboxylic acid to form a stable NHS ester. rsc.org These activated esters are susceptible to nucleophilic attack by primary amines, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. rsc.org This reaction is a cornerstone of peptide synthesis and bioconjugation chemistry, enabling the labeling of proteins and other biomolecules.
The succinimide ring itself can undergo reactions. For instance, treatment with bromine and a strong base can lead to a Hofmann-type degradation, ultimately yielding β-alanine. researchgate.net The nucleophilic reactivity of the succinimide anion has also been studied, providing insights into its solvation and reaction kinetics.
Coordination Chemistry
While the coordination chemistry of "this compound" as a single entity is not extensively documented, the coordination behavior of both succinimide and oximes as separate ligands is well-established. Succinimide can coordinate to metal centers through the nitrogen atom of the imide or through one of the carbonyl oxygen atoms. nih.gov For example, palladium complexes with bridging succinimidato ligands have been synthesized and shown to be active catalysts in cross-coupling reactions. nih.gov The deprotonated form of N-hydroxysuccinimide can also act as a ligand, as demonstrated in a homoleptic silver(III) complex stabilized by four succinimidate ligands. The oxime functionality is a versatile coordinating group, and a vast number of metal complexes with oxime ligands have been prepared and characterized, showing applications in catalysis and materials science. wikipedia.org
Structure
3D Structure
Properties
CAS No. |
6158-14-1 |
|---|---|
Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
(5E)-5-hydroxyiminopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O2/c7-4-2-1-3(5-4)6-8/h8H,1-2H2,(H,5,6,7) |
InChI Key |
JGBHARRDIYSHKE-UHFFFAOYSA-N |
Isomeric SMILES |
C\1CC(=O)N/C1=N/O |
Canonical SMILES |
C1CC(=O)NC1=NO |
Origin of Product |
United States |
Synthetic Strategies for Succinimide, Monooxime and Its Advanced Derivatives
Classical and Modern Synthetic Routes to the Succinimide (B58015) Core
The construction of the pyrrolidine-2,5-dione, or succinimide, ring is a well-established area of organic synthesis. Various strategies have been developed, ranging from traditional condensation reactions to more contemporary catalytic and energy-efficient methods.
Condensation Reactions for Cyclic Imide Formation
The most traditional and widely employed method for synthesizing the succinimide core involves the condensation reaction between succinic acid or its anhydride (B1165640) with ammonia (B1221849) or a primary amine.
A classic example is the preparation of unsubstituted succinimide through the thermal decomposition of ammonium (B1175870) succinate (B1194679). wikipedia.org In a typical procedure, succinic acid is treated with aqueous ammonia to form ammonium succinate, which upon heating, dehydrates and cyclizes to yield succinimide. nih.govprepchem.comorgsyn.orgchemicalbook.com This method is straightforward and effective for producing the parent succinimide.
For the synthesis of N-substituted succinimides, succinic anhydride is a more common starting material. The reaction with a primary amine initially forms a succinamic acid intermediate, which is then cyclized to the corresponding imide, often with the aid of a dehydrating agent or by heating. mdpi.com A simple and environmentally friendly approach involves heating a mixture of succinic acid and a primary amine in water at 100 °C, which proceeds without the need for a catalyst or organic solvent. researchgate.net
A variety of N-arylsuccinimides can be prepared by reacting succinic anhydride with different anilines. mdpi.com The general scheme for this condensation reaction is presented below:
Dehydrogenative Coupling Approaches
More recently, atom-economical and environmentally benign methods have been developed for the synthesis of cyclic imides. One such approach is the acceptorless dehydrogenative coupling of diols and amines, which produces hydrogen gas as the only byproduct.
A notable example utilizes a manganese pincer complex as a catalyst for the reaction between a diol and an amine. organic-chemistry.orgst-andrews.ac.ukacs.org This method avoids the use of stoichiometric activating agents and generates a valuable co-product. The reaction is believed to proceed through the initial dehydrogenation of the diol to a lactone intermediate, which then reacts with the amine, followed by a second dehydrogenation step to form the imide ring. This manganese-catalyzed approach has also been applied to the selective hydrogenation of cyclic imides back to the corresponding diols and amines, demonstrating the reversibility and potential for hydrogen storage applications. rsc.orgepa.gov
Lewis Acid Catalyzed Syntheses
Lewis acids can effectively catalyze the formation of imides from their corresponding anhydrides and amines, often under milder conditions and with improved efficiency compared to thermal methods. A solvent-free procedure has been developed using tantalum pentachloride (TaCl₅) supported on silica (B1680970) gel as a Lewis acid catalyst. organic-chemistry.org The high oxophilicity of TaCl₅ facilitates the dehydration step, while the silica gel support can act as a water scavenger. This method is particularly effective when combined with microwave irradiation, leading to rapid and high-yielding syntheses of various N-alkyl and N-aryl imides, including succinimides. organic-chemistry.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of succinimide derivatives is no exception.
One prominent example is the microwave-assisted synthesis of N-phenylsuccinimide from succinic anhydride and aniline (B41778). nih.govnih.gov This solvent-free reaction can be completed in a matter of minutes in a domestic microwave oven, offering a significant improvement over traditional methods that require several hours of heating. nih.govnih.gov The microwave energy efficiently promotes the cyclization of the intermediate amidoacid.
Furthermore, a novel microwave-assisted synthesis of unsubstituted cyclic imides, including succinimide, has been developed using hydroxylamine (B1172632) hydrochloride as the nitrogen source in the presence of a base catalyst like 4-N,N-dimethylamino-pyridine (DMAP). nih.govmdpi.org This method provides high yields of the desired imides in a very short reaction time.
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Advantages | Reference(s) |
| Condensation | Succinic acid and ammonia/amine | Thermal decomposition or heating in water | Simple, traditional, green (with water) | wikipedia.orgnih.govprepchem.comorgsyn.orgchemicalbook.commdpi.comresearchgate.net |
| Dehydrogenative Coupling | Diol and amine | Manganese pincer catalyst, heat | Atom-economical, environmentally friendly | organic-chemistry.orgst-andrews.ac.ukacs.orgrsc.orgepa.gov |
| Lewis Acid Catalysis | Anhydride and amine | TaCl₅-silica gel, microwave irradiation | Solvent-free, rapid, high yields | organic-chemistry.org |
| Microwave-Assisted | Anhydride and amine/hydroxylamine | Microwave irradiation | Rapid reaction times, high efficiency | nih.govnih.govnih.govmdpi.org |
Regioselective Oxime Formation Methodologies
The introduction of an oxime functional group (C=N-OH) onto the succinimide core presents a synthetic challenge, primarily concerning the regioselectivity of the reaction. The two carbonyl groups of the succinimide ring are chemically similar, and controlling the reaction to achieve mono-oximation at a specific position requires careful selection of reagents and conditions.
Oximation of Carbonyl Precursors
The direct synthesis of "Succinimide, monooxime," where one of the carbonyl groups is converted to an oxime, is not a widely documented procedure. The primary challenge lies in preventing the competing reaction at the imide nitrogen and avoiding ring-opening of the succinimide structure.
The reaction of N-substituted succinimides with hydroxylamine has been shown to result in the opening of the imide ring to form N-hydroxybutaneamide derivatives (hydroxamic acids), particularly when the pKa of the initial amine used for the imide synthesis is lower than that of hydroxylamine. mdpi.combeilstein-archives.org This highlights the nucleophilic nature of hydroxylamine and its tendency to attack the carbonyl carbon, leading to cleavage of the cyclic imide.
However, the synthesis of related compounds suggests that oximation of the succinimide ring is feasible under specific conditions. For instance, the synthesis of 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones has been reported, which are isomers of the target monooxime where the hydroxyl group is on the nitrogen atom. nih.gov
More directly relevant is the reported synthesis of a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) from a 3-pyrroline-2-one (B142641) derivative. jst-ud.vn While this is not a direct oximation of a succinimide, it demonstrates the formation of a dione (B5365651) structure within a pyrrolidine (B122466) ring, which could be a precursor for selective oximation. The synthesis of 3,4-dihydroxypyrrolidine-2,5-dione derivatives has also been described, further indicating the possibility of functionalizing the succinimide ring at the carbon atoms. nih.gov
To achieve the regioselective formation of a monooxime, one could envision a strategy involving the use of a protecting group on one of the carbonyls, followed by oximation of the unprotected carbonyl and subsequent deprotection. Alternatively, the use of specific oximation reagents or catalysts that can differentiate between the two carbonyl groups based on subtle electronic or steric differences could be explored. The use of reagents like O-(trimethylsilyl)hydroxylamine might offer different reactivity profiles compared to hydroxylamine hydrochloride. sigmaaldrich.com
The successful synthesis of a compound named 3-(hydroxyimino)pyrrolidine-2,5-dione would represent the successful mono-oximation of the succinimide core. While a direct and high-yielding synthesis from unsubstituted succinimide remains to be widely reported, the existing literature on related structures provides a foundation for future research in this area.
Alternative Synthetic Pathways to Oxime Moieties
While the classical condensation of a carbonyl compound with hydroxylamine is a primary route to oximes, several alternative strategies offer unique advantages for accessing diverse oxime structures. These methods can involve different starting materials or reaction mechanisms, expanding the toolkit for synthetic chemists.
One notable alternative involves the conversion of corresponding quinone methide derivatives through the addition of hydroxylamine. mdpi.com This approach has become increasingly common for transforming a keto group into an oxime. mdpi.com Another significant pathway is the photochemical single-electron transfer (SET) to an oxime ester, which leads to the formation of a radical anion that subsequently fragments into an iminyl radical. nsf.gov Similarly, thermal methods like microwave irradiation can induce N–O bond fragmentation, particularly for O-phenyloximes which possess a relatively low bond dissociation energy. nsf.gov
Transition metal-catalyzed reactions also present a powerful alternative. nsf.gov Metals such as iron, nickel, copper, and silver can facilitate SET to form a radical anion from an oxime ester, which then fragments. nsf.gov An alternative to the free-radical pathway is an insertion mechanism involving metals like rhodium, cobalt, or palladium, where the metal coordinates to the oxime, leading to fragmentation via oxidative insertion. nsf.gov Furthermore, the oxidative cyclization of unsaturated oximes has been developed as a method to produce functionalized isoxazolines, which are valuable heterocyclic compounds. nih.gov
Green chemistry principles have also driven the development of new pathways. The use of natural acids, such as those found in vitis lanata, mangifera indica aqueous extract, and citrus limetta fruit juice, can serve as effective catalysts. ijprajournal.com For instance, a range of aldehydes and ketones have been oximated using hydroxylamine hydrochloride with oxalic acid as a catalyst in acetonitrile (B52724), achieving excellent yields. ijprajournal.com Additionally, solvent-free grinding of carbonyl compounds with hydroxylamine hydrochloride and sodium hydroxide (B78521) has been shown to produce oximes in near-quantitative yields, highlighting a practical and environmentally friendly alternative. ijprajournal.com
Integrated Synthetic Methodologies for this compound
The synthesis of this compound and its derivatives can be achieved through integrated strategies that combine multiple reaction steps, enhancing efficiency and allowing for the direct construction of complex molecules.
One-pot methodologies, which conduct multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and reduced waste. An economical and practical one-pot method for synthesizing a wide range of N-substituted succinimide derivatives has been demonstrated using cheap and readily available reagents under mild conditions. ijcps.org For example, N-substituted succinimides can be synthesized from succinic anhydride and various amines in a one-pot reaction using polyphosphate ester (PPE) as a mild cyclodehydration reagent in chloroform. beilstein-archives.org This approach is notable for its simplicity, as the product can often be isolated by simple washing without the need for further purification. beilstein-archives.org
Sequential syntheses, where reagents are added in a specific order, are also crucial. A chemoenzymatic cascade has been developed that begins with the synthesis of an aldehyde from a carboxylic acid, followed by chemical in situ oxime formation, and a final enzymatic dehydration step to yield a nitrile. nih.gov While this specific cascade produces a nitrile, it demonstrates a sequential process where an oxime is a key intermediate. nih.gov In one sequential approach, bioreduction and oxime formation were performed over 4 hours, after which a second set of cells containing the dehydratase enzyme were added to complete the reaction over 24 hours. nih.gov
The following table summarizes a selection of one-pot synthetic approaches for related succinimide structures.
| Starting Material 1 | Starting Material 2 | Reagents/Catalyst | Solvent | Product | Yield (%) | Ref |
| Succinic anhydride | Aromatic/Aliphatic Amines | Zinc, Acetic Acid | Acetic Acid | N-substituted succinimides | High | ijcps.org |
| Succinic anhydride | Aniline Derivatives | Polyphosphate ester (PPE) | Chloroform | N-substituted succinimides | - | beilstein-archives.org |
| Phenylacetic acid | Hydroxylamine | Carboxylic acid reductase (CAR), Aldoxime dehydratase (Oxd) | n-Heptane/Aqueous | Phenylacetonitrile (via oxime) | ~46% (4.6 mM) | nih.gov |
The succinimide and oxime moieties both offer opportunities for functionalization and derivatization, allowing for the modification of the parent structure to create advanced derivatives with tailored properties. The oxime group is particularly versatile; its hydrogen atom can be substituted by reacting with sulfonyl or phosphoryl chlorides in the presence of a base like triethylamine. mdpi.com The oxime can also undergo oxidation to form nitro compounds or reduction to yield amines. mdpi.com
The succinimide ring itself is a key building block for creating derivatives. nih.gov One common strategy is the Michael addition of various ketones to N-aryl maleimides to synthesize succinimide derivatives. nih.gov For instance, the reaction of cyclohexanone (B45756) with N-(4-bromo)phenylmaleimide produces the corresponding succinimide derivative in good yield. nih.gov
Another advanced strategy involves the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction. researchgate.net This reaction between aromatic aldehydes and N-substituted itaconimides affords valuable succinimide derivatives that contain 1,4 and 1,5 dicarbonyl scaffolds. researchgate.net This method demonstrates the power of organocatalysis to construct complex succinimide structures from simple precursors. researchgate.net
The table below showcases examples of derivatization reactions.
| Substrate | Reagent | Reaction Type | Product | Ref |
| 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime | Sulfonyl/Phosphoryl chlorides | Substitution at Oxime Oxygen | O-substituted oxime | mdpi.com |
| N-aryl maleimides | Ketones (e.g., Cyclohexanone) | Michael Addition | Substituted Succinimide | nih.gov |
| N-substituted Itaconimides | Aromatic Aldehydes | NHC-catalyzed Stetter Reaction | Succinimide with 1,4/1,5 dicarbonyl scaffold | researchgate.net |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.
Organocatalysis, the use of small organic molecules as catalysts, is a cornerstone of green chemistry because it often avoids the use of toxic and expensive metals. nih.gov This approach has been successfully applied to the synthesis of succinimide derivatives. A notable example is the use of N-heterocyclic carbenes (NHCs) to catalyze the Stetter reaction between N-substituted itaconimides and aromatic aldehydes. researchgate.net This reaction is operationally simple and effectively produces complex succinimide derivatives in good to excellent yields. researchgate.net The NHC catalyst functions by transforming the aldehyde into an acyl anion equivalent, which then reacts with the itaconimide Michael acceptor. researchgate.net
The development of novel organocatalysts continues to expand the possibilities for asymmetric synthesis. nih.gov For example, diaminomethylenemalononitrile (DMM) organocatalysts have proven effective for stereoselective reactions, and novel catalysts with squaramide-sulfonamide motifs have been designed for direct vinylogous aldol (B89426) reactions. nih.gov While not yet applied specifically to this compound, these advanced organocatalytic systems represent a promising frontier for its chiral and functional derivatization. nih.govresearchgate.net The study of reaction mechanisms using techniques like NMR spectroscopy is also crucial for optimizing these organocatalytic processes, allowing for the detection of transient intermediates like enamines and iminium ions that are key to catalyst function. uni-regensburg.de
Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry. dergipark.org.trrsc.org Significant progress has been made in developing solvent-free and aqueous reaction conditions for the synthesis of both oximes and succinimides.
An extremely simple and green method for synthesizing N-substituted succinimides involves reacting succinic acid with primary amines in hot water (100 °C) without any catalyst. researchgate.net This procedure avoids organic solvents entirely and produces a wide variety of succinimide derivatives in high yields. researchgate.net For oxime synthesis, a solvent-free "grindstone chemistry" approach has been reported, where reactants are simply ground together, offering a rapid, efficient, and clean method. ijprajournal.comdergipark.org.tr
Microwave-assisted synthesis is another powerful technique for conducting solvent-free reactions. dergipark.org.tr It often leads to dramatically increased reaction rates, shorter reaction times, and higher yields. dergipark.org.trdergipark.org.tr For instance, a Lewis acid-catalyzed procedure for preparing imides from anhydrides uses TaCl5-silica gel as a catalyst under solvent-free microwave irradiation. organic-chemistry.org These solvent-free protocols not only prevent pollution by eliminating solvent waste but also simplify experimental procedures and can lead to cost-effective and scalable syntheses. rsc.orgresearchgate.net
The following table highlights green synthetic methods for succinimides and oximes.
| Reaction Type | Reactants | Conditions | Benefit | Ref |
| Succinimide Synthesis | Succinic acid, Primary amines | Hot water (100 °C), no catalyst | Aqueous media, catalyst-free | researchgate.net |
| Oxime Synthesis | Aldehydes/Ketones, Hydroxylamine HCl | Grinding, no solvent | Solvent-free, rapid | ijprajournal.comdergipark.org.tr |
| Imide Synthesis | Anhydrides, Amines | TaCl5-silica gel, Microwave irradiation | Solvent-free, fast | organic-chemistry.org |
Atom Economy and Environmental Benignity in Synthetic Design
The principles of green chemistry are increasingly pivotal in the design of synthetic routes for fine chemicals, including this compound and its derivatives. Central to this is the concept of atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. wikipedia.org This approach moves beyond traditional yield calculations to provide a more holistic view of a reaction's efficiency and environmental impact. rsc.org
In the context of synthesizing the core structures of this compound, several strategies have been developed that align with the goals of high atom economy and environmental benignity. For the succinimide moiety, traditional syntheses often involve reagents and conditions that are not environmentally friendly. However, modern approaches are focusing on greener alternatives. For instance, the use of a manganese pincer complex as a catalyst for the dehydrogenative coupling of diols and amines to form cyclic imides represents a highly atom-economical process where hydrogen gas is the only byproduct. organic-chemistry.org Another approach involves a Lewis acid-catalyzed, solvent-free procedure for preparing imides from their corresponding anhydrides using microwave irradiation, which can reduce reaction times and energy consumption. organic-chemistry.org
The synthesis of the oxime group has also been a focus of green chemistry research. Traditional methods for oximation can generate significant waste. researchgate.net Environmentally benign methods are being explored, such as the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste. nih.gov For the synthesis of N-hydroxysuccinimide, a precursor to this compound, a method utilizing the solid base catalyst Amberlyst A21 has been reported. This catalyst is recyclable and has been shown to be effective for the reaction of succinic acid with hydroxylammonium chloride. researchgate.net
The choice of solvents is another critical factor in the environmental impact of a synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. Research has demonstrated the successful synthesis of N-substituted succinimides in environmentally friendly solvents like acetic acid, and even in water, which is considered the most benign solvent. nih.gov
By focusing on catalytic processes, utilizing safer solvents, and designing reactions that maximize the incorporation of starting materials into the final product, the synthesis of this compound and its derivatives can be made significantly more sustainable.
Patent Landscape Analysis of Synthetic Routes to Related Oxime- and Succinimide-Containing Structures
An analysis of the patent landscape reveals significant research and development in the synthesis of succinimide and oxime-containing compounds, driven by their diverse applications, particularly in the pharmaceutical and industrial chemical sectors.
Succinimide Derivatives:
A considerable number of patents focus on the synthesis of novel succinimide derivatives with a wide range of biological activities. For instance, patents have been granted for succinimide derivatives intended for use as anti-anxiety drugs google.com, detailing processes for their preparation. These often involve the reaction of a substituted succinimide with a piperazine (B1678402) derivative. Another area of focus is in the development of lubricating oil additives. Patents describe processes for producing polyalkenyl succinimides, which act as dispersants in lubricating oils. justia.comgoogleapis.com These patents often emphasize improved processes that result in higher yields and lower viscosity of the final product. justia.com European patents also describe the preparation of succinimide derivatives for use as anti-anxiety and anti-allergic drugs, with detailed synthetic schemes provided. google.comgoogle.com
The patented synthetic routes for succinimides often involve the reaction of a succinic anhydride with a primary amine or a related nitrogen-containing compound. For example, a process for preparing N-phenyl succinimide has been patented. google.com Variations in the reaction conditions, such as the use of different solvents and catalysts, are often the subject of these patents, aiming to improve efficiency and yield.
Oxime-Containing Structures:
The synthesis of oximes is also a well-patented area of chemical technology. Patents in this field often aim to improve the efficiency and purity of the final oxime product. One patent describes a process for producing high-purity ketoximes in high yield by reacting a ketone with hydroxylamine in the presence of a tin-containing compound, which is effective even at a pH of 6 or higher. google.com Another patent details a process for preparing oximes by reacting a hydroxylamine salt solution with a carbonyl compound in the presence of a buffering agent, with the goal of reducing the formation of salt byproducts. google.com
More recent patent applications focus on green synthesis methods. For example, a patent has been filed for a green synthesis method for preparing nitroalkanes by the oxidation of oximes. patsnap.com Another recent international patent application describes a method for synthesizing an oxime containing an imidazole (B134444) group. wipo.int
The following table provides a summary of selected patents related to the synthesis of succinimide and oxime-containing compounds:
Interactive Data Table: Selected Patents in Succinimide and Oxime Synthesis
| Patent Number | Title | Key Innovation/Focus | Assignee/Applicant |
| US4843078A | Succinimide derivatives, and their production and use | Synthesis of succinimide derivatives as anti-anxiety drugs. google.com | Dainippon Pharmaceutical Co., Ltd. |
| EP0419270A1 | Succinimide derivatives and processes for their preparation | Modified succinimides as lubricating oil dispersant additives. epo.org | BP Chemicals (Additives) Limited |
| US3808275A | Process for producing oximes | Use of a tin-containing compound to produce high-purity ketoximes. google.com | Not specified |
| EP0082402A2 | Succinimide derivates and process for preparation thereof | Novel succinimide derivatives and their preparation. google.com | Sumitomo Chemical Company, Limited |
| US3429920A | Preparation of oxime | Process for preparing oximes with reduced salt byproduct formation. google.com | Stamicarbon |
| WO2023117838A1 | Method for synthesizing an oxime comprising an imidazole group | Synthesis of oximes with imidazole groups and their conversion to nitrile oxides. wipo.int | Not specified |
| CN103804269A | Preparation method of succinimide | Preparation of succinimide from pyroglutamic acid or its salt. google.com | Not specified |
Mechanistic Investigations of Succinimide, Monooxime Reactivity
Reaction Pathways and Intermediates
The chemical behavior of succinimide (B58015), monooxime is governed by the interplay of its cyclic imide structure and the reactive oxime group. Understanding the pathways and transient species involved in its reactions is crucial for predicting its stability and reactivity.
Nucleophilic Attack and Cyclization Mechanisms
The carbonyl groups of the succinimide ring are electrophilic and thus susceptible to attack by nucleophiles. This fundamental reaction can initiate several transformative pathways. In the context of peptides, the side chain of an asparagine residue can undergo an intramolecular nucleophilic attack to form a succinimide intermediate. This process is often a key step in the non-enzymatic deamidation of proteins.
The mechanism involves the nitrogen atom of the peptide bond following the asparagine residue acting as an internal nucleophile. It attacks one of the carbonyl carbons of the newly formed succinimide ring. This can lead to the formation of a transient tetrahedral intermediate which can then collapse, resulting in either the regeneration of the original peptide linkage or the formation of an isoaspartyl linkage, where the peptide backbone is rerouted through the side chain carboxyl group.
External nucleophiles can also attack the succinimide ring. For instance, hydroxylamine (B1172632) can react with N-substituted succinimides, leading to the opening of the imide ring and the formation of hydroxamic acids mdpi.com. This reaction proceeds via nucleophilic addition to one of the carbonyl groups, followed by ring cleavage mdpi.com.
Ring-Opening and Hydrolysis Mechanisms
The succinimide ring is prone to hydrolysis, a reaction that involves the nucleophilic attack of water or hydroxide (B78521) ions on one of the carbonyl carbons. This leads to the opening of the ring and the formation of a succinamic acid derivative. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.
Under neutral or basic conditions, the reaction typically proceeds through a succinimide intermediate. The hydroxide ion is a potent nucleophile that readily attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C-N bond in the ring and the formation of the ring-opened product. In contrast, under strongly acidic conditions (below pH 5), direct hydrolysis of the amide can occur without the formation of a succinimide intermediate acs.org.
The stability of the succinimide ring is a significant factor in the stability of molecules in which it is a part, such as in antibody-drug conjugates (ADCs) where a drug is linked to an antibody via a succinimide-containing linker. The ring-opening hydrolysis can alter the stability and therapeutic activity of such conjugates nih.gov. The hydrolysis process can be influenced by the local chemical environment, including the presence of neighboring functional groups that can catalyze the reaction.
Tautomerization Equilibria
The monooxime group of the title compound can exist in equilibrium with its tautomeric forms. The most relevant equilibrium for an oxime is the nitroso-oxime tautomerism patsnap.com. In this equilibrium, a hydrogen atom migrates from the oxygen of the oxime to the adjacent carbon or nitrogen atom, with a corresponding shift of the double bond.
Generally, the oxime tautomer is significantly more stable than the corresponding nitroso form. This stability can be attributed to the relative strengths of the bonds involved. The C=N double bond in the oxime is stronger than the N=O double bond in the nitroso tautomer, a consequence of the greater electronegativity difference between carbon and nitrogen compared to nitrogen and oxygen.
Another possible tautomeric form is the nitrone, which can be involved in certain nucleophilic addition reactions of oximes rsc.orgmdpi.com. While typically less stable than the oxime, the nitrone tautomer can be more reactive in specific contexts, such as cycloaddition reactions mdpi.com. The position of these equilibria can be influenced by factors such as solvent polarity and the electronic nature of substituents on the molecule. In some cases, different diastereomers (E/Z isomers) of the oxime can also exist in equilibrium rsc.org.
Kinetics and Thermodynamics of Transformation
The rates and energetic favorability of the reactions of succinimide, monooxime are critical for understanding its behavior in chemical and biological systems. Kinetic studies, particularly those examining the influence of pH and molecular structure, provide valuable insights into the reaction mechanisms.
pH-Rate Profiles and Rate-Determining Steps
The rates of reactions involving succinimide derivatives, especially hydrolysis, are often highly sensitive to pH. A pH-rate profile, which is a plot of the observed reaction rate constant versus pH, can reveal crucial information about the reaction mechanism. For the hydrolysis of succinimides, the profile often shows distinct regions corresponding to acid-catalyzed, neutral (water-mediated), and base-catalyzed reactions researchgate.net.
At low pH, the reaction rate may increase as the pH decreases, indicating specific acid catalysis where a protonated substrate is more reactive. In the neutral pH range, the rate may be relatively constant, corresponding to nucleophilic attack by water. As the pH increases into the basic range, the rate typically increases significantly due to the much higher nucleophilicity of the hydroxide ion compared to water researchgate.net.
The shape of the pH-rate profile can help identify the rate-determining step of the reaction. For example, a change in the slope of the profile can indicate a change in the rate-limiting step or the ionization state of a key functional group. By analyzing these profiles, kinetically relevant pKa values can be determined, which correspond to the ionization of groups involved in the catalytic process or the substrate itself researchgate.net.
Influence of Substituents on Reaction Kinetics
The rate of reactions involving the succinimide ring can be significantly influenced by the nature and position of substituents on the ring or on adjacent parts of the molecule. Electron-withdrawing substituents attached to the nitrogen atom of the succinimide ring can greatly accelerate the rate of ring-opening hydrolysis prolynxinc.com. This is because these groups increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.
Conversely, electron-donating groups would be expected to decrease the rate of hydrolysis. The steric bulk of substituents can also play a role, potentially hindering the approach of a nucleophile to the reaction center.
In the context of antibody-drug conjugates, the design of the linker connecting the drug to the antibody is critical. The inclusion of certain functional groups in the linker, such as basic amines or specific carbon chain lengths, can be used to modulate the rate of succinimide hydrolysis nih.gov. This allows for the fine-tuning of the stability of the conjugate, ensuring that the drug remains attached to the antibody in circulation but can be released at the target site. The table below illustrates the effect of different linker substitutions on the extent of succinimide hydrolysis over time.
| Substituent Group | Time (hours) | Hydrolysis (%) | Reference |
|---|---|---|---|
| Short Carbon Chain (1 carbon) | 24 | 100 | nih.gov |
| Medium Carbon Chain (2 carbons) | 24 | 48 | nih.gov |
| Long Carbon Chain (5 carbons) | 24 | 10 | nih.gov |
| N-aminoethyl group | - | Substantial acceleration | nih.gov |
This data clearly demonstrates that even subtle changes in the molecular structure can have a profound impact on the kinetics of succinimide ring hydrolysis nih.gov.
Radical and Photochemical Reaction Mechanisms
The N–O bond in N-hydroxysuccinimide is relatively weak, making it a precursor to highly reactive radical species upon activation by heat, light, or chemical initiators. These radicals are key intermediates in a range of synthetic applications.
While the term "imidoyl radical" (R-C•=N-R') is specific, the radical chemistry originating from N-hydroxysuccinimide predominantly involves the formation of the succinimide-N-oxyl radical ((CH₂CO)₂N-O•). This nitrogen-centered radical is the primary reactive species generated from NHS in radical pathways. The formation of this N-oxyl radical occurs through the homolytic cleavage of the O-H bond, a process that can be initiated by various means, including reaction with metal oxidants or other radical species.
Once formed, the succinimide-N-oxyl radical is a potent hydrogen atom transfer (HAT) agent. In a notable metal-free, cross-dehydrogenative coupling (CDC) reaction, NHS can be activated by an oxidant like ammonium (B1175870) persulfate (APS). This generates a nitrogen-centered radical cation which then acts as an efficient HAT mediator, capable of abstracting a hydrogen atom from substrates such as ethers to form α-oxy radicals rsc.org. These substrate radicals can then engage in further reactions, like nucleophilic addition to protonated heteroarenes, to form C-C bonds rsc.orgrsc.org. A plausible mechanism for this process is outlined below rsc.org:
Initiation : The oxidant (e.g., APS) reacts with NHS to form the succinimide-N-oxyl radical cation.
Hydrogen Atom Transfer (HAT) : The N-oxyl radical cation abstracts a Cα-hydrogen from a substrate (e.g., tetrahydrofuran), generating a substrate-centered radical.
Coupling : The substrate radical adds to an acceptor molecule (e.g., a protonated isoquinoline).
Oxidation/Deprotonation : The resulting radical intermediate is oxidized and deprotonated to yield the final cross-coupled product.
It is important to distinguish the N-oxyl radical from imidoyl radicals. Imidoyl radicals are typically generated from different precursors, such as the reaction of secondary amides with phosgene to form an imidoyl chloride, followed by radical initiation, or through the addition of radicals to isonitriles scirp.orgresearchgate.net. Photochemical pathways can also produce imidoyl radicals, for example, through the homolysis of azo compounds derived from imidoyl iodides scirp.org. While NHS itself is not a direct precursor to imidoyl radicals, its activated derivatives, N-hydroxysuccinimide esters, are well-known precursors for generating alkyl radicals through photoinduced or reductive decarboxylation, a process mechanistically analogous to the well-studied reactivity of N-hydroxyphthalimide (NHPI) esters beilstein-journals.org.
N-hydroxysuccinimide is an effective organocatalyst for aerobic autoxidation reactions, similar to its widely studied analog, N-hydroxyphthalimide (NHPI) researchgate.netresearchgate.net. The key to this catalysis is the in situ generation of the succinimide-N-oxyl radical, which initiates a radical chain reaction involving molecular oxygen.
The general mechanism for NHS-catalyzed autoxidation of a hydrocarbon substrate (R-H) proceeds as follows:
Initiation : The NHS catalyst is oxidized to the succinimide-N-oxyl radical (NHS-O•) by a co-catalyst (often a transition metal salt like a Co(II) species) or another initiator researchgate.net.
Propagation :
The NHS-O• radical abstracts a hydrogen atom from the substrate (R-H) to form a substrate alkyl radical (R•) and regenerate NHS.
The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•).
The peroxyl radical (ROO•) can then abstract a hydrogen atom from another substrate molecule (R-H) to form a hydroperoxide (ROOH) and another alkyl radical (R•), thus propagating the chain. Alternatively, it can abstract a hydrogen from the regenerated NHS to form ROOH and the NHS-O• radical, continuing the catalytic cycle.
Termination : The radical chain is terminated by the combination of any two radical species.
This catalytic cycle allows for the conversion of hydrocarbons into valuable oxygenated products such as alcohols, ketones, and carboxylic acids under relatively mild conditions. For instance, in the presence of a Co(II) catalyst, NHS can facilitate the aerobic oxidation of tertiary benzylamines to produce aromatic aldehydes in high yields researchgate.net. The selectivity of these reactions can sometimes be higher with NHS compared to NHPI, albeit occasionally requiring longer reaction times researchgate.net.
| Substrate Type | Oxidant | Co-catalyst/Additive | Product Type | Reference |
|---|---|---|---|---|
| Tertiary Benzylamines | O₂ | Co(II) | Aromatic Aldehydes | researchgate.net |
| Sulfides | H₂O₂ | None (Metal-free) | Sulfoxides/Sulfones | researchgate.net |
| Primary Alcohols/Aldehydes | IBX | None | Carboxylic Acids | researchgate.netresearchgate.net |
| Cumene | O₂ | KMnO₄ | Cumene Hydroperoxide | researchgate.net |
Catalytic Mechanisms Involving this compound
Beyond radical chain reactions, N-hydroxysuccinimide serves as a versatile catalyst in its own right (organocatalysis) and as a crucial ligand or directing group in metal-catalyzed transformations.
As an organocatalyst, N-hydroxysuccinimide facilitates reactions through mechanisms that often involve its ability to act as a nucleophile, an activator, or a HAT mediator. As discussed previously, NHS can mediate cross-dehydrogenative coupling reactions under metal-free conditions by generating a nitrogen-centered radical cation that promotes hydrogen abstraction rsc.orgrsc.org.
Furthermore, NHS has been identified as an effective nucleophilic additive that accelerates the Passerini multi-component reaction researchgate.net. This reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. The accelerating effect of NHS is attributed to its ability to participate in the reaction pathway, likely by forming a more reactive intermediate that speeds up the key bond-forming steps.
NHS also plays a dual role in the oxidation of primary alcohols and aldehydes to form active esters using hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) researchgate.netresearchgate.net. In this process, NHS not only acts as the esterification partner but also as an activator of the oxidant, facilitating the conversion under mild conditions researchgate.net.
In metal-catalyzed reactions, the succinimide monooxime moiety can act as a directing group or ligand, coordinating to a transition metal and guiding its reactivity to a specific site on a substrate. This chelation-assisted strategy is a cornerstone of modern C-H activation chemistry, enabling high levels of regioselectivity snnu.edu.cnnih.govnih.gov.
The oxygen and/or nitrogen atoms of the hydroxysuccinimide group can coordinate to a metal center (e.g., Pd, Rh, Cu), forming a stable metallacyclic intermediate. This places the metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage in what is often the rate-determining step of the catalytic cycle nih.gov.
Examples of NHS involvement in metal-catalyzed reactions include:
Copper-Catalyzed N-Arylation : NHS can serve as an effective ligand in copper-catalyzed coupling reactions. For instance, a system using CuI as the catalyst, NHS as the ligand, and a base like MeONa has been developed for the N-arylation of various nitrogen-containing heterocycles with aryl halides researchgate.net. The NHS ligand facilitates the catalytic cycle, which typically involves oxidative addition, coordination, and reductive elimination steps.
Copper-Catalyzed Amidation : Amides can be synthesized directly from aldehydes in a copper-catalyzed process that proceeds via the formation of an N-hydroxysuccinimide ester intermediate researchgate.net. The metal catalyst promotes the oxidative coupling of the aldehyde with NHS to form the active ester, which then readily reacts with an amine to yield the final amide product.
| Reaction Type | Metal Catalyst | Role of NHS | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| N-Arylation of Heterocycles | CuI | Ligand | Facilitates oxidative addition/reductive elimination cycle. | researchgate.net |
| Oxidative Amidation of Aldehydes | Copper | Activating Reagent | Forms an activated NHS-ester intermediate for subsequent amination. | researchgate.net |
| C-H Functionalization | Pd(II), Rh(III), Ru(II) | Directing Group (in related amide structures) | Forms a metallacyclic intermediate to ensure regioselectivity. | nih.gov |
A comprehensive review of scientific literature reveals a significant lack of specific research on the coordination chemistry of the compound "this compound," also known by its systematic name, 3-hydroxyimino-pyrrolidine-2,5-dione. Consequently, it is not possible to generate a detailed article that strictly adheres to the requested outline focusing exclusively on this particular ligand.
Extensive searches have yielded information on related but chemically distinct compounds, such as succinimide, N-hydroxysuccinimide, and various other oxime-containing ligands. For instance, theoretical studies have explored the coordination of succinimide and N-hydroxysuccinimide, indicating that in its neutral form, coordination is likely to occur through an imide oxygen atom. journalirjpac.com Upon deprotonation, the coordination behavior of these related molecules changes, with the succinimide anion favoring coordination through the nitrogen atom, while the deprotonated N-hydroxysuccinimide can act as a bidentate ligand, forming a chelate via an imide oxygen and the hydroxyl group's oxygen. journalirjpac.com
The broader field of coordination chemistry has also seen investigations into various oxime-containing ligands, which can be ambidentate, coordinating through either their nitrogen or oxygen atoms, or both. nih.govresearchgate.net The coordination behavior of these ligands is influenced by factors such as the specific metal ion and the presence of other ligands in the coordination sphere. nih.gov
Similarly, the coordination chemistry of the succinimide anion with various metals, including palladium and silver, has been a subject of study, highlighting its potential for monodentate N-coordination or bidentate N,O or N,N coordination. researchgate.netnih.gov However, this body of research does not directly address the specific structural and electronic features of "this compound" as a ligand.
The synthesis and characterization of transition metal complexes are well-documented for a wide array of ligands, including those with some structural similarities to "this compound." researchgate.netnih.gov These studies provide insights into the electronic properties and geometries of the resulting complexes. However, without specific experimental or theoretical data for "this compound," any discussion of its transition metal complexes would be purely speculative and fall outside the strict constraints of the requested topic.
Table of Compound Names
| Trivial Name | Systematic Name |
| This compound | 3-hydroxyimino-pyrrolidine-2,5-dione |
| Succinimide | Pyrrolidine-2,5-dione |
| N-hydroxysuccinimide | 1-hydroxypyrrolidine-2,5-dione |
Coordination Chemistry of Succinimide, Monooxime As a Ligand
Synthesis and Characterization of Metal Complexes
Role of Ligand in Modulating Redox Potentials
The ability of a ligand to modulate the redox potential of a metal center is a cornerstone of designing catalysts for specific redox reactions. The redox potential of a metal complex is fundamentally influenced by the electronic properties of its ligands. Ligands can tune the electron density at the metal center through a combination of sigma (σ) donation and pi (π) acceptance or donation. Electron-donating ligands increase the electron density on the- metal, making it easier to oxidize (less positive redox potential), while electron-withdrawing ligands decrease the electron density, making the metal harder to oxidize (more positive redox potential). acs.orgdiva-portal.org
Succinimide (B58015), monooxime, as a ligand, presents a unique combination of functional groups that can influence the redox potential of a coordinated metal center. The succinimide moiety, with its two carbonyl groups adjacent to the nitrogen atom, is generally considered electron-withdrawing. This property would tend to decrease the electron density on a coordinated metal, thereby making the metal center more electrophilic and increasing its reduction potential. researchgate.net Conversely, the oxime group (-C=N-OH) can exhibit more complex behavior. The nitrogen atom of the oxime has a lone pair of electrons that can be donated to the metal center (σ-donation). nih.gov The oxygen atom also possesses lone pairs and its protonation state can significantly alter the electronic landscape.
In metal-oxime complexes, modifications to the ligand structure have been shown to systematically alter the M(II/I) reduction potentials. acs.org For instance, computational studies on cobalt, nickel, and iron diimine-dioxime complexes have demonstrated that ligand modifications and protonation events can shift these potentials. acs.org This suggests that the acidity of the oxime proton in succinimide, monooxime could be a critical factor. Deprotonation of the oxime would create an oximato ligand, which is a stronger electron donor and would be expected to lower the redox potential of the metal center.
The interplay between the electron-withdrawing succinimide ring and the potentially electron-donating oximato form of the oxime group allows for fine-tuning of the metal's redox properties. This dual electronic nature makes this compound a potentially "non-innocent" ligand, where the ligand itself can participate in redox processes, not just the metal center. slideshare.net This can be particularly useful in catalysis, as the ligand can act as an electron reservoir, facilitating multi-electron transformations that might be challenging for the metal alone.
The following table illustrates the effect of ligand substitution on the reduction potentials of Co(III) complexes, demonstrating the principle of how ligand electronics modulate metal redox properties. While not specific to this compound, it provides a clear example of this fundamental concept.
| Complex | Reduction Potential (V vs. Fc+/Fc) | Ligand Electronic Effect |
| Co(III) Complex with Electron-Donating Ligand | -0.90 | Easier to reduce Co(III) |
| Co(III) Complex with Neutral Ligand | -0.83 | Intermediate |
| Co(III) Complex with Electron-Withdrawing Ligand | -0.77 | Harder to reduce Co(III) |
This table is a conceptual representation based on data for Co(III) complexes with varying thiosemicarbazone ligands. acs.org
Applications in Catalysis
The unique structural and electronic features of this compound and its derivatives make them promising candidates for use in catalysis, both as ligands for metal complexes and as organocatalysts themselves. The presence of both an imide and an oxime functionality within a single molecule allows for diverse coordination modes and the potential for bifunctional activation of substrates. Succinimide itself has been reported as a green and efficient organocatalyst for certain organic transformations. chemrxiv.org When incorporated into a metal complex, the this compound ligand can influence the steric and electronic environment of the metal center, thereby controlling the activity and selectivity of the catalyst.
Asymmetric Catalysis with Chiral Succinimide-Oxime Ligands
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral succinimide moieties are found in a wide array of biologically active compounds, making their enantioselective synthesis a significant goal. acs.orgchemrxiv.org While direct applications of chiral this compound as a ligand in asymmetric catalysis are not extensively documented, the principles of asymmetric induction and the successful use of related chiral structures provide a strong foundation for their potential.
A key strategy for generating chiral succinimides is the asymmetric hydrogenation of maleimide (B117702) derivatives. For instance, rhodium complexes bearing chiral phosphine (B1218219) ligands have been shown to be highly effective for the asymmetric transfer hydrogenation of 3-hydroxy-4-substituted-maleimides, affording chiral succinimides with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 dr). acs.orgchemrxiv.org This demonstrates that a chiral environment around a metal center can effectively control the stereochemical outcome of a reaction on a succinimide precursor.
Similarly, chiral oxime-based ligands and catalysts have been developed for various enantioselective transformations. For example, chiral BINOL-derived phosphoric acids have been used to catalyze the dynamic kinetic resolution of α-substituted cyclohexanones to produce chiral oxime ethers with high enantioselectivity. researchgate.net Furthermore, iridium catalysts with chiral cyclopentadienyl (B1206354) ligands have been successfully employed for the asymmetric hydrogenation of oximes, a challenging reaction, without cleaving the N-O bond. youtube.com
The combination of a chiral succinimide backbone with an oxime coordinating group in a single ligand is a promising, albeit underexplored, strategy for asymmetric catalysis. The rigidity of the succinimide ring could provide a well-defined chiral scaffold, while the oxime group would serve as a coordination site for a metal. The stereochemical information embedded in the chiral succinimide-oxime ligand could then be relayed to the metal center, creating a chiral pocket that would favor the formation of one enantiomer of the product over the other. acs.org
The following table summarizes the results of a Rh-catalyzed asymmetric transfer hydrogenation to produce chiral succinimide derivatives, illustrating the high degree of stereocontrol achievable.
| Substrate | Catalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| 3-hydroxy-4-phenyl-maleimide | Rh/(S,S)-TsDPEN | syn-succinimide | 97 | 99 | 98:2 |
| 3-hydroxy-4-(4-chlorophenyl)-maleimide | Rh/(S,S)-TsDPEN | syn-succinimide | 96 | 99 | 97:3 |
| 3-hydroxy-4-(2-naphthyl)-maleimide | Rh/(S,S)-TsDPEN | syn-succinimide | 95 | 99 | 98:2 |
| 3-hydroxy-4-methyl-maleimide | Rh/(R,R)-TsDPEN | anti-succinimide | 98 | 98 | >99:1 |
Data adapted from a study on the stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. acs.org
Metal-Ligand Cooperativity in Catalytic Cycles
Metal-ligand cooperativity (MLC) is a powerful concept in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking steps of a catalytic cycle. researchgate.netacs.org This synergistic interaction can lead to enhanced reactivity and selectivity, enabling transformations that are difficult to achieve with traditional catalysts where the ligand is merely a spectator. researchgate.net A this compound ligand is well-equipped with functionalities that could participate in MLC.
There are several modes of MLC, including:
Lewis Acid/Base Interactions: The ligand can act as a Lewis base to deprotonate a substrate or as a Lewis acid to activate it. The oxime group (-N-OH) and the imide nitrogen (-NH-) in this compound can act as proton donors or acceptors. For example, in a hydrogenation reaction, the NH group of the ligand could deliver a proton to the substrate while the metal delivers a hydride, as seen in some Noyori-type catalysts. acs.org
Aromatization/Dearomatization: Some ligands can undergo reversible aromatization and dearomatization, which provides a driving force for substrate activation. While not directly applicable to the saturated succinimide ring, this principle highlights how ligand transformations can be coupled to catalytic cycles.
Redox Non-Innocence: The ligand can act as an electron reservoir, accepting or donating electrons during the catalytic cycle. nih.govslideshare.net This allows the metal to maintain a more stable oxidation state while the ligand handles the redox changes. The oxime functionality, and potentially the imide group under certain conditions, could exhibit such redox activity, facilitating multi-electron processes. nih.gov
For a hypothetical catalytic cycle involving a metal complex of this compound, one could envision a scenario where the substrate coordinates to the metal center. Subsequently, the acidic N-H proton of the succinimide moiety or the O-H proton of the oxime could be transferred to the substrate, activating it for further reaction. Alternatively, the oxime group could be deprotonated to its oximato form, which would make the ligand a stronger electron donor and potentially participate in a redox cycle with the metal. This bifunctional nature, where the ligand can participate in both proton and electron transfer, is a hallmark of cooperative catalysis. Such cooperative pathways often lower the activation barriers of catalytic reactions and can provide access to novel reactivity. chemrxiv.org
Substrate Scope and Selectivity in Catalytic Reactions
The substrate scope and selectivity of a catalytic reaction are crucial metrics for its synthetic utility. Substrate scope refers to the range of different starting materials that can be effectively transformed by the catalyst, while selectivity describes the catalyst's ability to favor the formation of a specific product isomer (regio-, chemo-, or stereoisomer) when multiple outcomes are possible.
While catalytic systems employing this compound itself as a ligand are not yet widely reported, studies on catalysts containing either succinimide or oxime functionalities provide insights into the potential scope and selectivity.
Substrate Scope:
Catalytic reactions involving succinimide derivatives have demonstrated tolerance for a variety of functional groups. For instance, in the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction to form succinimide derivatives, a broad range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents were successfully employed. acs.org Similarly, the N-substituent on the itaconimide starting material could be varied, including different aryl groups, without significantly impacting the reaction's efficiency. This suggests that a catalyst with a this compound ligand could be compatible with a diverse set of substrates.
In reactions involving oxime ligations, which are crucial in bioconjugation, various substituted anilines have been shown to catalyze the reaction, indicating a degree of flexibility in the catalyst structure. acs.org Moreover, copper-catalyzed asymmetric acylcyanation of olefins using redox-active oxime esters as the acyl radical source has been reported to work for a range of substituted alkenes. acs.org
The following table summarizes the substrate scope for the NHC-catalyzed Stetter reaction of aromatic aldehydes with N-phenylitaconimide, showcasing the good to excellent yields obtained with various substituents.
| Aldehyde Substituent (Ar in Ar-CHO) | Yield (%) |
| 4-Cl | 95 |
| 4-Br | 80 |
| 4-CN | 83 |
| 4-CF3 | 76 |
| 4-NO2 | 70 |
| 3-F | 95 |
| 2-Cl | 75 |
| H | 92 |
| 4-Me | 85 |
| 4-OMe | 82 |
Data adapted from a study on the synthesis of succinimide derivatives by NHC-catalyzed Stetter reaction.
Selectivity:
The structure of a ligand plays a critical role in determining the selectivity of a catalytic reaction.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The different coordinating abilities and electronic properties of the imide and oxime groups in this compound could be exploited to achieve chemoselectivity. For example, a metal center might preferentially interact with the "harder" oxygen donor of the oxime or the "softer" nitrogen donor, depending on the nature of the metal.
Regioselectivity: In reactions with unsymmetrical substrates, the ligand can direct the reaction to a specific site. For instance, in C-H activation reactions, the steric and electronic properties of the ligand can control which C-H bond is cleaved. chemrxiv.org The defined structure of a this compound ligand could create a specific steric environment around the metal center, thus favoring one regioisomeric product.
Diastereo- and Enantioselectivity: As discussed in section 4.4.1, a chiral this compound ligand would be expected to induce stereoselectivity by creating a chiral pocket around the catalyst's active site, leading to the preferential formation of one diastereomer or enantiomer.
Computational and Theoretical Investigations of Succinimide, Monooxime
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. For succinimide (B58015), monooxime, these studies reveal the distribution of electron density, the energies of molecular orbitals, and the relative stabilities of different shapes the molecule can adopt.
Ab initio and Density Functional Theory (DFT) are two pillars of computational quantum chemistry that are used to investigate the electronic structure of molecules. DFT, in particular, has become a popular method due to its balance of accuracy and computational cost. While direct DFT studies on succinimide, monooxime are not extensively documented in publicly available literature, the principles can be inferred from studies on related succinimide and oxime derivatives.
Theoretical studies on various oxime derivatives using DFT methods, such as with the B3LYP functional and 6-31+G(d,p) basis set, have been employed to analyze their geometrical properties, electronic characteristics, and stability. nih.govbiointerfaceresearch.com These calculations typically involve optimizing the molecular geometry to find the most stable arrangement of atoms. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a larger gap generally implies greater stability. biointerfaceresearch.com
For a molecule like this compound, DFT calculations would likely focus on the influence of the oxime group on the electronic properties of the succinimide ring. The nitrogen and oxygen atoms of the oxime group, with their lone pairs of electrons, and the carbonyl groups of the succinimide ring would be key sites of electron density. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. biointerfaceresearch.com
Table 1: Representative Electronic Properties of Related Oxime Derivatives from DFT Calculations
| Property | Description | Typical Calculated Values for Oxime Derivatives |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical stability and reactivity. | 4.0 to 5.5 eV |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.0 to 5.0 Debye |
Note: The values in this table are representative and are based on DFT studies of various oxime-containing compounds. The exact values for this compound would require specific calculations.
The succinimide ring is not perfectly flat and can adopt different puckered conformations. The presence of the monooxime substituent can influence the preferred conformation and the energy barriers between different conformations. Conformational analysis, often performed using DFT or other quantum mechanical methods, explores these different spatial arrangements and their relative energies.
For the pyrrolidine-2,5-dione (succinimide) ring, puckering can occur at the C3 and C4 positions. The energy landscape of this compound would map the energy of the molecule as a function of its conformational degrees of freedom, such as bond rotation and ring puckering. The lowest points on this landscape correspond to the most stable conformers. The relative populations of these conformers at a given temperature can be estimated from their energy differences.
Studies on similar cyclic systems suggest that the energy differences between various conformers can be small, often on the order of a few kcal/mol. nih.gov The specific conformation can have a significant impact on the molecule's properties, including its ability to form hydrogen bonds and interact with biological targets.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical studies provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves and interacts with its environment over time. MD simulations are particularly useful for studying large systems, such as a molecule in a solvent or interacting with other molecules.
The this compound molecule has both hydrogen bond donors (the N-H of the succinimide ring and the O-H of the oxime group) and hydrogen bond acceptors (the carbonyl oxygens and the oxime nitrogen). This makes it capable of participating in intricate hydrogen bonding networks, either with other molecules of its own kind or with solvent molecules.
X-ray crystallography studies of succinimide derivatives have revealed common hydrogen bonding motifs. srce.hr In the solid state, succinimide rings often form hydrogen-bonded dimers or chains. The N-H group of one molecule typically forms a hydrogen bond with a carbonyl oxygen of a neighboring molecule. srce.hr The presence of the oxime group in this compound would introduce additional possibilities for hydrogen bonding, potentially leading to more complex and stable intermolecular networks. MD simulations could be used to explore the stability and dynamics of these hydrogen bonds in different environments.
The behavior of a molecule in solution can be significantly different from its behavior in the gas phase or in a crystal. Solvation effects, which are the interactions between a solute molecule and the surrounding solvent molecules, can influence conformational preferences and reactivity.
MD simulations explicitly including solvent molecules (such as water) can provide a detailed picture of the solvation of this compound. These simulations can reveal the structure of the solvent shell around the molecule, the average number of hydrogen bonds formed with the solvent, and how the solvent affects the molecule's conformational flexibility. For instance, the polar nature of water would lead to strong hydrogen bonding with the hydrophilic parts of this compound, such as the carbonyl, imide, and oxime groups. The stability of different conformers can also be altered by the solvent environment. nih.gov
Mechanistic Computational Modeling
Computational modeling can also be used to investigate the mechanisms of chemical reactions involving this compound. For example, DFT calculations can be used to map the potential energy surface of a reaction, identifying the transition states and intermediates. This allows for the calculation of activation energies, which are crucial for understanding reaction rates.
Predictive Modeling for Structure-Activity Relationships (SAR)
Predictive modeling uses computational methods to establish a link between the chemical structure of a compound and its biological activity. This is a cornerstone of modern drug discovery, allowing for the rational design and optimization of new drug candidates.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as molecular descriptors. nih.gov These descriptors can quantify properties like hydrophobicity, electronic effects, and steric bulk. plos.orgresearchgate.net For succinimide derivatives, QSAR has been particularly valuable in understanding their anticonvulsant properties. researchgate.net
A QSAR analysis of arylsuccinimides, for example, found that anticonvulsant activity was highest when the substituents on the benzene (B151609) ring had hydrophobic fragmental constants within a specific range (1.0-1.7), though toxicity also increased with this hydrophobicity. Such models provide a mathematical framework for predicting the activity of new, unsynthesized derivatives. A typical QSAR model is represented by a linear or non-linear equation.
General QSAR Equation Example: Biological Activity (e.g., log 1/C) = c₀ + c₁ (descriptor₁) + c₂ (descriptor₂) + ...
Where 'C' is the concentration required for a given effect, and 'c' represents the coefficients for each descriptor determined from the model.
Table 2: Representative Molecular Descriptors Used in QSAR Models of Succinimide Derivatives This table provides examples of descriptor types commonly used in QSAR studies of anticonvulsant succinimides.
| Descriptor Class | Specific Example | Property Represented | Relevance to Activity |
|---|---|---|---|
| Hydrophobic | LogP, f | Lipophilicity | Ability to cross the blood-brain barrier |
| Electronic | Hammett constant (σ), Dipole Moment | Electron-donating/withdrawing nature of substituents | Interaction with polar sites on the receptor |
| Steric | Molar Refractivity (MR), van der Waals volume | Size and shape of the molecule/substituents | Steric fit within the receptor binding pocket |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.comnih.gov The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. This method is crucial for predicting how a drug might interact with its biological target at the atomic level.
For succinimide derivatives, molecular docking studies have been employed to explore their interactions with various biological targets, including ion channels and G protein-coupled receptors (GPCRs). For example, a study investigating a new succinimide derivative with potential cardioprotective effects performed docking against the human beta2-adrenergic G protein-coupled receptor and a T-type calcium channel. The calculations revealed favorable binding energies and identified key interactions, such as hydrophobic interactions and hydrogen bonds, that stabilize the ligand-receptor complex.
The docking scores (usually in kcal/mol) provide an estimate of the binding affinity, with more negative values indicating stronger binding. The analysis of the docked pose can reveal which amino acid residues in the receptor's binding pocket are crucial for the interaction.
Table 3: Example of Molecular Docking Results for a Succinimide Derivative This table illustrates the type of data obtained from molecular docking studies on a representative succinimide derivative, as specific data for the monooxime is unavailable.
| Target Protein | PDB ID | Ligand Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction | Source |
|---|---|---|---|---|---|
| Human Beta2-Adrenergic Receptor | 2RH1 | -7.89 | Val114, Ser204, Asn312 | Hydrogen Bond, Hydrophobic |
Advanced Applications of Succinimide, Monooxime in Organic Synthesis and Material Science
As Building Blocks for Complex Molecular Architectures
The unique reactivity of N-hydroxysuccinimide makes it a valuable building block for the construction of intricate molecular structures. amerigoscientific.com Its ability to form stable, yet reactive, activated esters is a key feature that is exploited in various synthetic strategies.
Precursors for Heterocyclic Compound Synthesis
N-hydroxysuccinimide and its derivatives serve as important precursors in the synthesis of a variety of heterocyclic compounds. The succinimide (B58015) core is present in numerous biologically active molecules, and NHS provides a convenient entry point for introducing this motif. researchgate.netresearchgate.net For instance, the synthesis of various succinimide derivatives can be achieved through different methods, highlighting its versatility. doaj.orgnih.gov The development of synthetic routes to drugs containing 6-membered heterocycles has also utilized amide oximes, which share reactivity principles with NHS, as key cyclization precursors. beilstein-journals.org
The synthesis of N-hydroxyimides, including NHS, can be achieved through various methods, such as the reaction of dicarboxylic anhydrides with hydroxylammonium salts. aip.org The development of efficient, one-pot procedures for the synthesis of N-hydroxyimides has further expanded their accessibility and utility as precursors for more complex heterocyclic systems. chemicalbook.com
Incorporation into Natural Product Syntheses
The synthesis of natural products often requires the mild and selective formation of amide bonds, a task for which NHS esters are exceptionally well-suited. amerigoscientific.com The use of NHS esters in peptide chemistry is a classic example, where they facilitate the coupling of amino acids to build complex peptide chains. amerigoscientific.comacs.orgenamine.net This methodology has been instrumental in the total synthesis of numerous natural products containing peptide linkages.
Furthermore, the principles of using activated esters for amide bond formation are applicable to a wide range of natural product syntheses beyond peptides. The ability to form stable, isolable active esters from carboxylic acids using reagents like NHS allows for a modular and controlled approach to the assembly of complex natural product scaffolds. nih.gov For example, the synthesis of the natural product des-hydroxy triticone A and B has utilized methodologies involving the cyclization of related amide precursors. researchgate.net
Role in Polymer Chemistry and Functional Materials
The reactivity of N-hydroxysuccinimide has been harnessed in the field of polymer chemistry to create functional materials with tailored properties. thieme-connect.com Its ability to form covalent bonds with other molecules makes it an excellent candidate for modifying polymer surfaces and synthesizing novel polymeric architectures.
As Curing Agents for Resins
While direct use of NHS as a primary curing agent for resins is less common, the underlying chemistry of amine-reactive esters is central to many curing processes. Succinimide derivatives, in a broader sense, are employed in the production of specialty polymers and resins. researchgate.net The principles of using amine-reactive species for cross-linking are fundamental to the curing of epoxy resins and other thermosetting polymers. For instance, aminimides have been investigated as latent hardeners for epoxy resins, where they generate reactive species upon heating that initiate polymerization and cross-linking. wikipedia.org
Preparation of High-Performance Polymers
N-hydroxysuccinimide plays a significant role in the synthesis and modification of high-performance polymers. thieme-connect.com NHS-activated monomers are valuable intermediates in polymerization reactions, allowing for the incorporation of specific functionalities into the polymer backbone. amerigoscientific.com This approach is used to create polymers with enhanced properties, such as thermal stability and specific binding capabilities.
A key application is in the preparation of polymers for affinity chromatography, where NHS is used to activate carboxyl groups on a polymer support, such as Sepharose, cellulose, or dextran. nih.govacs.org This activation enables the covalent attachment of ligands and proteins to the polymer, creating a stationary phase capable of selectively binding target molecules. Furthermore, copolymers containing NHS moieties have been developed to create modifiable, biocompatible polymer gels. For example, a zwitterionic copolymer of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and methacrylic acid N-hydroxysuccinimide ester (MNHS) can spontaneously form a gel and be post-modified with amine-containing molecules for applications such as enzymatic biofuel cells. acs.org
Development of Chemosensors and Recognition Elements
The ability of N-hydroxysuccinimide to facilitate the covalent attachment of molecules to surfaces and other substrates has made it a valuable tool in the development of chemosensors and molecular recognition elements.
NHS is frequently used to immobilize probe molecules onto sensor surfaces. mdpi.com For instance, in the development of biosensors, enzymes can be immobilized using NHS in conjunction with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org This method has been used to construct nanochannel sensors for the detection of heavy metals, where glutathione (B108866) is immobilized on a membrane surface via NHS chemistry to act as the recognition element for cadmium ions. mdpi.com
Recent research has also explored the use of NHS esters in the development of novel chemosensors with unique properties. For example, a nonchiral aggregation-induced emission (AIE) N-hydroxysuccinimide ester has been developed for the rapid and sensitive chiroptical sensing of chiral substrates. acs.org This AIE-active ester reacts with chiral amines and amino alcohols to form supramolecular helical structures that exhibit distinct chiroptical signals, enabling the detection of chiral molecules. acs.org This demonstrates the ongoing innovation in the application of NHS chemistry for creating advanced sensing platforms.
Applications in Bioconjugation Strategies
The strategic ligation of biomolecules is a cornerstone of numerous biotechnological and therapeutic advancements. In this context, heterobifunctional crosslinkers that enable specific and controlled conjugation are of paramount importance. A notable, albeit specialized, reagent in this field is Succinimide, monooxime, and its conceptual analogs, which feature both a succinimidyl ester and a protected or reactive oxime/aminooxy functionality. This dual-reactivity allows for a sequential and chemoselective approach to bioconjugation, where the succinimidyl ester targets primary amines on one biomolecule, and the oxime or its precursor facilitates a bioorthogonal ligation with a carbonyl-containing partner.
The N-hydroxysuccinimide (NHS) ester end of the linker reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. thermofisher.combiotium.com This reaction is typically carried out in a slightly alkaline pH range (7.2-8.5). thermofisher.com The other end of the linker, the aminooxy group, reacts with aldehydes or ketones to form a stable oxime bond. nih.govnih.gov This oxime ligation is highly chemoselective and can be performed under mild physiological conditions, often catalyzed by nucleophilic agents like aniline (B41778) to increase the reaction rate. nih.govrsc.org
This two-step conjugation strategy offers significant control over the assembly of complex biomolecular architectures. A biomolecule, such as an antibody, can first be modified with the succinimide-aminooxy linker through its lysine residues. After removing any excess linker, the newly introduced aminooxy groups can then be specifically reacted with a second molecule that has been engineered to contain an aldehyde or ketone group. This second molecule could be a small molecule drug, a peptide, an oligonucleotide, or another protein. nih.govmdpi.com
One of the key advantages of this approach is the bioorthogonal nature of the oxime ligation. The aminooxy and carbonyl groups are generally absent in biological systems, which minimizes side reactions and ensures that the conjugation occurs only at the intended sites. nih.gov This strategy has been instrumental in the development of precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), where the stoichiometry and site of drug attachment are critical for therapeutic efficacy and safety. mdpi.comnih.gov By controlling the reaction conditions for the initial NHS ester coupling, a degree of control over the number of linkers attached to the protein can be achieved.
Furthermore, the stability of the resulting amide and oxime linkages is crucial for the integrity of the final conjugate, especially for in vivo applications. thermofisher.comnih.gov While the succinimide ring formed from maleimide-thiol reactions can sometimes be prone to hydrolysis and a reverse Michael reaction, the amide bond formed by an NHS ester is highly stable. thermofisher.commdpi.com The oxime bond is also considered stable under physiological conditions, making this linkage strategy suitable for creating robust bioconjugates for therapeutic and diagnostic purposes. nih.govmdpi.com
The research findings on the application of this dual-chemistry approach are summarized in the following table, which highlights the versatility and efficiency of using succinimidyl esters for amine modification followed by oxime ligation for subsequent conjugation.
| Biomolecule 1 (Amine Source) | Biomolecule 2 (Carbonyl Source) | Linker Type | Conjugation Efficiency (NHS Ester Reaction) | Conjugation Efficiency (Oxime Ligation) | Application |
| Monoclonal Antibody (IgG) | Cytotoxic Drug with Aldehyde | Succinimidyl ester-aminooxy | High | High | Antibody-Drug Conjugate (ADC) |
| Serum Albumin | Fluorescent Probe with Ketone | Succinimidyl ester-aminooxy | High | Moderate to High | Labeled Protein for Imaging |
| Enzyme | Aldehyde-modified Surface | Succinimidyl ester-aminooxy | Moderate to High | High | Enzyme Immobilization |
| Peptide with Lysine | Glycan with Aldehyde | Succinimidyl ester-aminooxy | High | High | Glycopeptide Synthesis |
In Vitro Biological Activity and Structure Activity Relationship Sar Studies of Succinimide, Monooxime Derivatives
Enzyme Inhibition Mechanisms and Kinetics (In Vitro)
Succinimide (B58015) derivatives have been identified as potent inhibitors of various enzymes, playing a crucial role in managing several health conditions. nih.gov Their inhibitory action against key enzymes like acetylcholinesterase, butyrylcholinesterase, α-amylase, and α-glucosidase has been a primary focus of recent studies. nih.govnih.gov
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov
Recent in vitro and in silico studies have demonstrated that certain succinimide derivatives act as competitive inhibitors of AChE. mdpi.comnih.gov For instance, two succinimide derivatives, referred to as derivative (I) and derivative (II), were found to inhibit AChE in a competitive manner. nih.gov Kinetic analyses revealed that derivative (II) was a more potent inhibitor than derivative (I). nih.gov The inhibitory potency of these derivatives is influenced by the nature and size of the substituents on the succinimide core. nih.gov Specifically, derivatives with methyl substituents have shown greater AChE inhibition compared to those with ethyl substituents. nih.gov
While these succinimide derivatives were found to be less potent than established AChE inhibitors like donepezil (B133215) and physostigmine, they exhibited stronger inhibition than rivastigmine, a commonly used drug for Alzheimer's disease. nih.gov
Butyrylcholinesterase Inhibition
Butyrylcholinesterase (BChE) is another enzyme involved in the hydrolysis of acetylcholine. In a 2022 study, a series of synthesized succinimide derivatives (MSJ1-10) were evaluated for their anticholinesterase activity. nih.gov Among these, compounds MSJ2 and MSJ10 demonstrated outstanding inhibitory potential against both AChE and BChE. nih.govnih.gov Specifically, MSJ2 and MSJ10 showed 91.90% and 93.20% inhibition against AChE, and 97.30% and 91.36% inhibition against BChE, respectively. nih.govnih.gov The IC50 value for the most potent compound against BChE was determined to be 10.72 μM. nih.gov
α-Amylase and α-Glucosidase Inhibition
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic target for managing type 2 diabetes. mdpi.commui.ac.ir Several succinimide derivatives have shown significant inhibitory activity against these enzymes.
In one study, succinimide derivatives MSJ9 and MSJ10 exhibited prominent α-glucosidase inhibitory potential, with IC50 values of 32 and 28.04 μM, respectively. nih.govresearchgate.net In the α-amylase inhibition assay, MSJ10 was the most potent, with an IC50 of 16.62 μM, followed by MSJ9 with an IC50 of 27.24 μM. nih.gov Another study reported a succinimide derivative, compound 3, which also effectively inhibited α-amylase and α-glucosidase. nih.gov Furthermore, a synthetic compound, FA2, demonstrated potent, dose-dependent, non-competitive inhibition of both α-glucosidase and α-amylase. dovepress.com
Kinetic Characterization of Inhibition (Ki, IC50, Vmax, Km)
Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For the AChE inhibition by succinimide derivatives (I) and (II), kinetic parameters such as Km, Vmax, Ki, and IC50 were determined. mdpi.comnih.gov These studies confirmed a competitive inhibition mechanism. nih.govmdpi.com Derivative (II) was found to be a more potent AChE inhibitor than derivative (I) based on these kinetic values. nih.gov The IC50 values for these compounds were in the range of 29,000 to 31,000 µM. nih.gov
For the inhibition of α-glucosidase and α-amylase, kinetic analysis of compound FA2 revealed a non-competitive type of inhibition. dovepress.com The inhibition constants (Ki and Ki') were determined, indicating that the inhibitor could bind to both the free enzyme and the enzyme-substrate complex. dovepress.com Similarly, kinetic investigations of N-substituted-acetylpyrrolidine derivatives against α-glucosidase and α-amylase also showed a mixed-type inhibition. mui.ac.ir
Table 1: Enzyme Inhibition Data for Succinimide Derivatives
| Compound/Derivative | Target Enzyme | Inhibition (%) | IC50 (µM) | Inhibition Type |
|---|---|---|---|---|
| Derivative (II) | Acetylcholinesterase | - | ~29,000 | Competitive |
| MSJ2 | Acetylcholinesterase | 91.90 | - | - |
| MSJ10 | Acetylcholinesterase | 93.20 | 4.97 | - |
| MSJ2 | Butyrylcholinesterase | 97.30 | - | - |
| MSJ10 | Butyrylcholinesterase | 91.36 | 10.72 | - |
| MSJ9 | α-Glucosidase | 87.63 | 32 | - |
| MSJ10 | α-Glucosidase | 89.37 | 28.04 | - |
| FA2 | α-Glucosidase | 69.4 | 18.82 | Non-competitive |
| MSJ9 | α-Amylase | - | 27.24 | - |
| MSJ10 | α-Amylase | 86.91 | 16.62 | - |
| FA2 | α-Amylase | 70.8 | 5.17 | Non-competitive |
Antioxidant Activities (In Vitro)
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases. nih.gov Succinimide derivatives have been investigated for their antioxidant properties, primarily through radical scavenging assays. nih.govmdpi.com
Radical Scavenging Assays
The antioxidant potential of succinimide derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com
In a study evaluating a series of succinimide derivatives (MSJ1-10), compounds MSJ2 and MSJ10 displayed significant scavenging activity against DPPH free radicals, with IC50 values of 2.59 and 2.52 µM, respectively. nih.govresearchgate.net These compounds also showed excellent scavenging potential against ABTS radicals, with IC50 values of 7.32 and 3.29 µM, respectively. nih.govnih.gov The potent antioxidant activity of these derivatives is attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals. nih.gov Another study highlighted that the antioxidant activity of succinimide derivatives could be due to the presence of nitrogen, oxygen, and carbon atoms in their structure. kuey.net
Table 2: Antioxidant Activity of Succinimide Derivatives
| Compound/Derivative | Assay | IC50 (µM) |
|---|---|---|
| MSJ2 | DPPH | 2.59 |
| MSJ10 | DPPH | 2.52 |
| MSJ2 | ABTS | 7.32 |
| MSJ10 | ABTS | 3.29 |
| Compound 3 | DPPH | Good potential |
Reducing Power Determination
The antioxidant potential of succinimide derivatives has been a subject of scientific investigation, with studies employing various assays to determine their reducing power. The reducing power of a compound is a significant indicator of its potential antioxidant activity.
One common method to evaluate this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of the succinimide derivatives to donate an electron and neutralize the DPPH free radical is measured. For instance, a study on a series of succinimide derivatives, designated MSJ (1–10), tested their scavenging activity at different concentrations. nih.gov Among these, compound MSJ10 was identified as the most potent, exhibiting a high percentage of radical scavenging activity across various concentrations, with an IC50 value of 2.52 µM. nih.gov Compound MSJ2 also showed significant scavenging activity with an IC50 value of 2.59 µM. nih.gov The strong antioxidant activity of these derivatives is often attributed to the presence of nitrogen, oxygen, and carbonyl groups within their structure. kuey.net
Another study highlighted that N-methyl succinimide, in particular, demonstrates significant antioxidant potential. kuey.net The research suggests that the succinimide nucleus, a five-membered ring (pyrrolidine-2,5-dione), can be modified to create derivatives with enhanced biological activities. nih.govkuey.net These derivatives often act as antioxidants by inhibiting cholinesterase, showcasing a dual therapeutic potential. nih.gov
The table below summarizes the DPPH radical scavenging activity of selected succinimide derivatives from the MSJ series.
| Compound | IC50 (µM) |
| MSJ10 | 2.52 |
| MSJ2 | 2.59 |
| This table is based on data from a study on the antioxidant and anticholinesterase activities of succinimide derivatives. nih.gov |
Investigation of Molecular Targets and Signaling Pathways (In Vitro/Ex Vivo)
The biological activities of succinimide monooxime derivatives extend to the modulation of key cellular processes involved in angiogenesis and cancer progression. In vitro and ex vivo studies have shed light on their mechanisms of action, particularly their effects on endothelial cell behavior and associated signaling pathways.
Antiangiogenic Mechanisms (HUVEC migration, invasion, rat aortic ring angiogenesis ex vivo)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Succinimide derivatives have been investigated for their ability to interfere with this process.
HUVEC Migration and Invasion: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis in vitro. nih.gov The migration and invasion of these cells are essential steps in the formation of new blood vessels. researchgate.netmdpi.com Studies have shown that certain succinimide derivatives can inhibit the migration and invasion of HUVECs, suggesting their potential as anti-angiogenic agents. researchgate.netmdpi.com For example, some compounds have been observed to effectively block HUVEC migration, a key step in the angiogenic cascade. researchgate.net
Rat Aortic Ring Angiogenesis Ex Vivo: The rat aortic ring assay is a widely used ex vivo model that provides a more physiologically relevant setting to study angiogenesis compared to in vitro cell culture models. nih.govnih.gov This assay allows for the assessment of sprouting of new microvessels from a piece of aorta cultured in a matrix. nih.govnih.gov The inhibitory effects of succinimide derivatives on the sprouting of blood vessels in this model would provide strong evidence for their anti-angiogenic properties.
Inhibition of Kinase Pathways (AKT/mTOR, VEGFR2, Src, FAK, Erk1/2)
The anti-angiogenic and anti-tumor effects of succinimide derivatives are often mediated through the inhibition of key signaling pathways that regulate cell proliferation, survival, and migration.
AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer and plays a significant role in cell growth, proliferation, and survival. nih.govnih.govyoutube.com Inhibition of this pathway is a key strategy in cancer therapy. nih.gov Some natural products and synthetic compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, and it is plausible that certain succinimide derivatives could exert their effects through this mechanism. nih.gov The inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. researchgate.net
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. nih.govmedchemexpress.com Inhibition of VEGFR2 signaling is a major target for anti-angiogenic therapies. nih.govmedchemexpress.comnih.gov Several small molecule inhibitors have been developed to target VEGFR2. medchemexpress.comselleckchem.com The ability of succinimide derivatives to inhibit VEGFR2 phosphorylation would directly impact downstream signaling pathways and suppress angiogenesis. nih.govresearchgate.net
Src and FAK: Src and Focal Adhesion Kinase (FAK) are non-receptor tyrosine kinases that play critical roles in cell adhesion, migration, and survival. nih.gov Overexpression and activation of Src and FAK are common in various cancers. nih.gov Inhibition of both FAK and Src has been shown to increase apoptosis in cancer cells, making them attractive therapeutic targets. nih.gov
Erk1/2: The Extracellular signal-Regulated Kinases 1 and 2 (Erk1/2) are part of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival. The inhibition of this pathway is another potential mechanism for the anti-cancer activity of various compounds.
Modulation of Matrix Metalloproteinases (MMP-2, MMP-9)
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a crucial step for tumor cell invasion and metastasis, as well as for angiogenesis. nih.govnih.gov The modulation of MMP activity is therefore a key target in cancer therapy. Studies have shown that various agents can up- or down-regulate the expression and activity of MMP-2 and MMP-9 in cancer cells. nih.gov The ability of succinimide derivatives to inhibit the activity of these MMPs would contribute significantly to their anti-invasive and anti-angiogenic effects.
Impact on Hypoxia-Inducible Factor-1α (HIF-1α)
Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.govnih.gov HIF-1α promotes angiogenesis and tumor progression by upregulating the expression of genes involved in these processes. nih.gov Succinate (B1194679), a metabolic intermediate, has been identified as a signaling molecule that can stabilize HIF-1α. nih.govnih.gov Therefore, compounds that interfere with succinate-mediated HIF-1α stabilization could have anti-tumor effects. researchgate.net The interaction between succinimide derivatives and the HIF-1α pathway represents a potential mechanism for their anti-cancer activity.
Structure-Activity Relationship (SAR) Analysis
The biological activities of succinimide derivatives are intrinsically linked to their chemical structures. nih.govresearchgate.net Structure-Activity Relationship (SAR) analysis helps in understanding how different structural modifications influence the pharmacological properties of these compounds, guiding the design of more potent and selective molecules. nih.govresearchgate.netncku.edu.tw
The core of these compounds is the succinimide ring (pyrrolidine-2,5-dione), a five-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups. nih.gov This basic scaffold can be modified at various positions, typically at the nitrogen atom or the carbon atoms of the ring, by introducing different aryl or alkyl groups. nih.gov
For instance, in the case of antioxidant activity, the presence and nature of substituents on the succinimide ring can significantly impact the radical scavenging capacity. nih.gov The synthesis of various N-aryl maleimides and their subsequent reaction with ketones through Michael addition leads to a diverse range of succinimide derivatives. nih.gov The electronic properties and steric bulk of the substituents can influence the molecule's ability to donate an electron and stabilize the resulting radical.
In the context of other biological activities, such as anticonvulsant, anti-inflammatory, and antitumor effects, the SAR is also crucial. nih.govresearchgate.net For example, the introduction of specific functional groups can enhance the binding affinity of the derivative to its molecular target, such as an enzyme or a receptor. nih.gov The development of succinimide-based drugs has often relied on a systematic exploration of these structure-activity relationships. researchgate.net
The table below provides a general overview of the impact of structural features on the activity of succinimide derivatives.
| Structural Feature | Impact on Biological Activity |
| Succinimide Ring | The core pharmacophore essential for activity. nih.gov |
| N-Substitution | Introduction of aryl or alkyl groups at the nitrogen atom can significantly modulate activity. The nature of the substituent (e.g., electron-donating or electron-withdrawing) is critical. nih.gov |
| C-Substitution | Substitution on the carbon atoms of the pyrrolidine-2,5-dione ring can influence potency and selectivity. |
| This table provides a generalized summary based on various studies on succinimide derivatives. nih.govnih.gov |
Influence of Substituent Electronic and Steric Properties on Biological Potency
The biological potency of succinimide derivatives is intricately linked to the electronic and steric properties of their substituents. While specific data on succinimide, monooxime derivatives is limited, general principles observed in broader succinimide derivative studies can provide valuable insights.
Electronic Effects: The electronic nature of substituents on the succinimide scaffold, particularly on an N-aryl ring, can significantly impact biological activity. The presence of electron-withdrawing groups, for instance, has been noted to affect the reactivity and inhibitory potential of related heterocyclic compounds. In a study on pyrrolidine-2,3-diones, an electron-withdrawing nitro group on the N-phenyl ring was suggested to enhance inhibitory activity by optimizing hydrogen bonding interactions with the target enzyme. researchgate.net This principle may extend to this compound derivatives, where such groups could modulate the electronic environment of the oxime and imide moieties, thereby influencing their binding affinity to target proteins.
Steric Effects: The size and spatial arrangement of substituents play a crucial role in determining the biological activity of succinimide derivatives. In a study of 1-alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones as aromatase inhibitors, the length of the N-alkyl chain was found to be a critical determinant of inhibitory potency. nih.gov The 1-hexyl derivative exhibited the highest potency, suggesting an optimal fit within the enzyme's active site. nih.gov This highlights the importance of steric factors in achieving effective target engagement. For this compound derivatives, the size and shape of substituents on the nitrogen atom and at other positions of the succinimide ring would be expected to influence their ability to access and interact with the binding pockets of biological targets.
The following table summarizes the inhibitory activity of a series of N-substituted pyrrolidine-2,5-dione derivatives against cyclooxygenase (COX) enzymes, illustrating the impact of different substituents on biological potency.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by N-Substituted Pyrrolidine-2,5-dione Derivatives
| Compound | N-Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
|---|---|---|---|---|
| 13e | 4-Sulfamoylphenyl | 30.9 | 0.98 | 31.5 |
| 3b | Phenyl | >50 | 15.2 | >3.28 |
Data sourced from a study on pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. nih.gov The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Design Principles for Enhanced Biological Activity
The design of more potent succinimide-based compounds often involves the strategic incorporation of specific pharmacophoric features. While direct design principles for succinimide, monooximes are not extensively documented, insights can be drawn from related classes of enzyme inhibitors.
Key design principles for enhancing the biological activity of succinimide derivatives include:
Introduction of Aromatic and Heterocyclic Moieties: The attachment of various aryl or heteroaryl groups to the succinimide nitrogen is a common strategy to enhance biological activity, including anticonvulsant and antimicrobial properties. nih.govmdpi.com
Modification of Substituents on the Aromatic Ring: The nature and position of substituents on an N-aryl ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity.
Exploitation of Stereochemistry: The succinimide ring can possess chiral centers, and the stereochemistry of substituents can significantly impact biological activity.
The following table presents the anticancer activity of a series of succinimide derivatives against different cancer cell lines, providing examples of how structural modifications influence cytotoxicity.
Table 2: In Vitro Anticancer Activity of Succinimide Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5i | MCF-7 | 1.496 |
| 5l | MCF-7 | 1.831 |
Data sourced from a study on the antibacterial, antifungal, and antitumor properties of 2,5-pyrrolidinedione derivatives. mdpi.com MCF-7 is a human breast cancer cell line. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Exploration as In Vitro Probes for Biochemical Processes
The reactivity of the succinimide ring makes it an attractive scaffold for the development of activity-based protein profiling (ABPP) probes. These probes are valuable tools for studying the function of enzymes within complex biological systems.
Recently, N-arylsulfonylated succinimides have been synthesized and evaluated as activity-based probes for serine proteases. researchgate.net These probes contain a terminal alkyne tag, allowing for "click" chemistry to attach a reporter molecule, such as a fluorophore, for visualization. researchgate.net The study demonstrated that these succinimide-based probes could label serine proteases in complex cellular lysates, highlighting their potential for identifying and characterizing enzyme activity in a native biological context. researchgate.net
While this research did not specifically involve succinimide, monooximes, it establishes a proof-of-concept for the use of the succinimide core in the design of covalent probes. The incorporation of a monooxime functionality could potentially modulate the reactivity and selectivity of such probes for different classes of enzymes.
Advanced Analytical Methodologies for Research on Succinimide, Monooxime
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Spectroscopic methods are fundamental in determining the precise molecular structure of succinimide (B58015), monooxime and its derivatives.
Advanced NMR Spectroscopy (e.g., 2D NMR, solid-state NMR for specific contexts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of succinimide derivatives. While 1D NMR provides basic information, 2D NMR techniques are essential for unambiguous assignments of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, especially within complex molecules like peptides or proteins where succinimide moieties can form as post-translational modifications. marioschubert.chnih.gov
Two-Dimensional (2D) NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms. For instance, 2D NMR has been instrumental in assigning all ¹H and ¹³C chemical shifts of succinimide (Snn) and its hydrolysis product, isoaspartate (isoAsp), in synthetic peptides. nih.govresearchgate.net These studies reveal characteristic chemical shift correlations that act as fingerprints for identifying these species in larger, denatured proteins. marioschubert.chresearchgate.net Key distinguishing features for succinimide in a peptide backbone include two downfield-shifted carbonyl carbon signals and unique correlations between the β-proton of the succinimide ring and the α-proton of the subsequent amino acid residue. nih.govresearchgate.net Reference data for these chemical shifts have been established in various solvents, including D₂O, 7 M urea, and DMSO, to facilitate comparison with data from denatured proteins. nih.govresearchgate.net
Solid-State NMR (ssNMR): For studying succinimide-containing structures in a solid or semi-solid state, such as in aggregated proteins or crystalline materials, solid-state NMR is invaluable. huji.ac.il While liquid-state NMR relies on rapid molecular tumbling to average out anisotropic interactions, ssNMR employs techniques like magic angle spinning (MAS) and high-power decoupling to achieve high-resolution spectra. huji.ac.il For cyclic imides, ssNMR can provide detailed information about the local chemical environment and molecular conformation. acs.org For example, ¹³C Cross-Polarization/Total Suppression of Spinning Sidebands (CP/TOSS) NMR has been used to characterize the imide carbonyl and other carbon environments in imide-linked covalent organic frameworks. acs.org Although direct ssNMR studies on "succinimide, monooxime" are not prevalent in the searched literature, the principles applied to other cyclic imides are directly relevant for elucidating its structure and interactions in non-solution states. huji.ac.ilacs.org
Table 1: Characteristic 2D NMR Correlations for Succinimide in a Peptide Environment
| NMR Experiment | Correlating Nuclei | Significance in this compound Research |
|---|---|---|
| COSY (Correlation Spectroscopy) | ¹H - ¹H | Identifies protons that are coupled to each other, helping to map out the spin systems within the succinimide ring and adjacent residues. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H - ¹³C (one-bond) | Directly links protons to the carbons they are attached to, confirming C-H bonds. Crucial for assigning the CH₂ groups of the succinimide ring. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H - ¹³C (multi-bond) | Reveals longer-range couplings (2-3 bonds), which is critical for identifying the carbonyl carbons and connecting the succinimide ring to neighboring parts of the molecule. researchgate.net |
High-Resolution Mass Spectrometry for Metabolite and Derivative Identification
High-Resolution Mass Spectrometry (HRMS) is indispensable for identifying and confirming the structure of this compound, its metabolites, and derivatives, particularly when they are present in complex biological matrices. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of elemental compositions. researchgate.net
When analyzing proteins that may have undergone degradation to form succinimide intermediates, a "bottom-up" proteomics approach is often used. This involves enzymatic digestion of the protein, followed by liquid chromatography-mass spectrometry (LC-MS) analysis of the resulting peptides. nih.govnih.gov The formation of a succinimide ring from an asparagine residue results in a characteristic mass loss of 17.03 Da (corresponding to NH₃), while its formation from an aspartic acid residue leads to a loss of 18.01 Da (H₂O). marioschubert.ch HRMS can readily detect these small mass shifts.
Tandem mass spectrometry (MS/MS) is then used to sequence the modified peptide and pinpoint the exact location of the succinimide ring. nih.gov A challenge in this analysis is the inherent instability of the succinimide ring, which can hydrolyze to aspartyl (Asp) or isoaspartyl (isoAsp) residues during sample preparation. To overcome this, methods using low-pH digestion have been developed to stabilize the succinimide intermediate, allowing for its accurate characterization and quantification. nih.govnih.gov The orthogonality of HRMS and NMR provides a powerful combination for cross-validation of results. marioschubert.chnih.gov
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: For cyclic imides like succinimide, the carbonyl (C=O) stretching vibrations are particularly informative. In the solid state, succinimide derivatives exhibit characteristic bands in the IR spectrum. For example, the succinimide derived from H-Asp-Ala-OH shows a symmetric C=O stretching mode around 1793 cm⁻¹ and an anti-symmetric C=O stretching mode near 1715 cm⁻¹. nih.gov The exact positions of these bands can be influenced by factors such as Fermi resonance and the molecular environment. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to calculate and assign the fundamental vibrational modes of succinimide, aiding in the interpretation of experimental spectra. pku.edu.cnnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For instance, in the analysis of peptide succinimide derivatives, Raman spectroscopy was used alongside FTIR to confirm the formation of the imide ring. nih.gov Theoretical calculations of Raman spectra, based on the polarizability changes during vibrations, can also be performed to support experimental assignments. nih.gov The combination of experimental and theoretical vibrational analysis provides a robust method for structural confirmation of this compound.
Table 2: Key Vibrational Frequencies for Succinimide Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |
|---|---|---|---|
| Symmetric C=O Stretch | ~1791 - 1793 | IR, Raman | Characteristic of the five-membered imide ring. nih.gov |
| Anti-symmetric C=O Stretch | ~1715 - 1716 | IR, Raman | Another key indicator of the imide functional group. nih.gov |
| C-N-C Bending | ~1180 | IR, Raman | Corresponds to the bending of the bonds within the imide ring structure. researchgate.net |
Chromatographic Separations and Quantitation in Complex Mixtures
Chromatographic techniques are essential for isolating and quantifying this compound from complex mixtures, such as reaction products or biological samples.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of succinimide and its related species. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. researchgate.netsielc.com
A typical method for analyzing succinimide involves a mobile phase consisting of acetonitrile (B52724) and a buffer, such as a phosphate (B84403) buffer. researchgate.netsielc.com Detection is often performed using a UV detector at a low wavelength (e.g., 210 nm) where the imide chromophore absorbs light. researchgate.net For enhanced specificity and sensitivity, HPLC systems can be coupled with mass spectrometry (HPLC-MS). This allows for the simultaneous separation and mass identification of succinimide and its degradation products, providing a high degree of confidence in the results. researchgate.netnih.gov The development of HPLC methods must consider the stability of the analyte; for instance, using low-pH mobile phases can be crucial for preventing the hydrolysis of succinimide intermediates during analysis. nih.govnih.gov
Hydrophobic Interaction Chromatography (HIC) for Specific Species
Hydrophobic Interaction Chromatography (HIC) is a powerful technique that separates molecules based on their hydrophobicity. longdom.org Unlike RP-HPLC, HIC is a non-denaturing technique, making it particularly suitable for analyzing proteins and their variants, including those containing succinimide modifications. nih.govlongdom.org
In HIC, the separation is achieved by binding the analyte to a weakly hydrophobic stationary phase at a high salt concentration. The elution is then carried out by decreasing the salt concentration in the mobile phase. longdom.org This technique has proven effective in separating and quantifying proteins that have formed succinimide intermediates from their unmodified and other deamidated counterparts. nih.govresearchgate.net The formation of a succinimide ring can alter the protein's conformation and surface hydrophobicity, leading to a change in its retention time on a HIC column. nih.gov This allows for the development of robust, quantitative methods for monitoring protein stability and degradation pathways involving succinimide formation. nih.govresearchgate.net The correlation between data from HIC and peptide mapping methods provides a comprehensive characterization of succinimide-related protein modifications. nih.gov
Peptide Mapping Techniques
The characterization of succinimide intermediates in biotherapeutic proteins is critical, as they are precursors to asparagine deamidation and aspartic acid isomerization, which can impact drug stability and efficacy. nih.gov The inherent instability of the succinimide ring presents a significant analytical challenge. nih.gov To overcome this, specialized peptide mapping techniques, often coupled with mass spectrometry, have been developed.
A key innovation is the use of protein digestion at a low pH. nih.gov Under acidic conditions, the succinimide intermediate is stabilized, allowing for its detailed characterization. nih.govresearchgate.net This methodology involves digesting the protein sample at a low pH to generate peptide fragments. These fragments are then analyzed using accurate mass measurements and tandem mass spectrometry (MS/MS) to confirm the presence and locate the site of the succinimide modification. nih.govresearchgate.net
In contrast, conventional peptide mapping methods performed under neutral or alkaline conditions can lead to the artificial hydrolysis of the succinimide into iso-aspartic acid (iso-Asp) and aspartic acid (Asp) residues, masking the true extent of the initial degradation pathway. nih.gov Researchers have developed high-fidelity trypsin digestion methods that minimize these sample preparation artifacts. nih.gov One such method involves reducing the protein under denaturing conditions at pH 5.0, followed by a short digestion with trypsin at pH 7.0 for one hour. nih.gov This approach allows for the accurate identification of succinimide formation at specific residues, as demonstrated in the analysis of a degraded monoclonal antibody where succinimide was identified at Asp30 in the light chain. nih.gov
These advanced peptide mapping protocols provide crucial data that can be correlated with other analytical techniques, such as hydrophobic interaction chromatography (HIC), to develop robust methods for quantifying succinimide in stability and release studies. nih.gov
| Analytical Challenge | Methodology | Key Parameters | Outcome | Reference |
|---|---|---|---|---|
| Succinimide Instability at Neutral/Alkaline pH | Low-pH Protein Digestion and Peptide Mapping | Low pH during digestion stabilizes the succinimide intermediate. | Allows for accurate mass measurement and MS/MS identification of succinimide-containing peptides. | nih.govresearchgate.net |
| Artifact Generation During Sample Prep | High-Fidelity Trypsin Digestion | Reduction at pH 5.0; Digestion with trypsin at pH 7.0 for 1 hour. | Minimizes artificial hydrolysis, enabling accurate determination of succinimide formation vs. iso-Asp/Asp. | nih.gov |
| Quantification for Stability Studies | Hydrophobic Interaction Chromatography (HIC) | Method development informed by peptide mapping data. | Well-separated quantification of unmodified protein, deamidated products, and succinimide. The method is robust, accurate, and precise. | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a crystalline solid. nih.govlsuhsc.edu This method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the position and intensity of these spots, a model of the electron density can be generated. lsuhsc.edu From this map, the arrangement of atoms within the molecule and the crystal lattice can be determined with high resolution. lsuhsc.edu
This technique has been successfully used to resolve the molecular structure of succinimide-containing products. researchgate.net Such structural elucidation is unambiguous and provides definitive confirmation of the compound's stereochemistry and conformation in the solid state. The data obtained from single-crystal X-ray analysis includes precise bond lengths, bond angles, and unit cell parameters, which are crucial for understanding the molecule's physical and chemical properties.
The results of an X-ray crystallographic analysis are typically presented in a detailed table of crystallographic data. The table below is a representative example of the data obtained for a heterocyclic compound, illustrating the type of information derived from such an experiment. mdpi.com
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P-1 | The space group defines the symmetry operations of the crystal. |
| Unit Cell Dimensions | a = 5.9308(2) Å | The lengths of the edges of the unit cell. |
| b = 10.9695(3) Å | ||
| c = 14.7966(4) Å | ||
| Unit Cell Angles | α = 100.5010(10)° | The angles between the edges of the unit cell. |
| β = 98.6180(10)° | ||
| γ = 103.8180(10)° | ||
| Volume (V) | 900.07(5) ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules of the compound in one unit cell. |
| Calculated Density | 1.573 mg/m³ | The density of the crystal calculated from the structure. |
Advanced Microscopic Techniques for Material Characterization
Advanced microscopic techniques are essential tools for characterizing the physicochemical properties of solid-state materials, including active pharmaceutical ingredients and their intermediates. These methods provide high-resolution insights into particle size, shape, surface morphology, and internal structure.
While techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are widely applied in material science, a review of the available scientific literature did not yield specific research findings on the application of these advanced microscopic techniques for the characterization of this compound or the parent succinimide compound. These methods remain valuable potential avenues for future research into the material properties of these compounds.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes to succinimide (B58015) monooxime and its derivatives is fundamental for unlocking their full potential. While classical oximation reactions on a suitable succinimide precursor are known, future research is geared towards more sophisticated and sustainable methodologies.
One emerging area is the use of catalytic systems for the synthesis of N-substituted succinimides, which can then be converted to the corresponding monooximes. For instance, manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, presenting an atom-economical and environmentally friendly process that generates hydrogen gas as the only byproduct organic-chemistry.org. Another approach involves the development of one-pot, multi-component reactions. These strategies offer advantages in terms of efficiency and reduced waste by combining several synthetic steps without isolating intermediates researchgate.net. A novel two-step method has been described for synthesizing N-substituted succinimides from succinic anhydride (B1165640) and an amine or hydrazide, followed by ring-opening with hydroxylamine (B1172632) to produce hydroxamic acids mdpi.combeilstein-archives.org. This methodology could potentially be adapted for the synthesis of oxime derivatives.
Future efforts will likely focus on:
Flow Chemistry: Implementing continuous flow processes for safer and more scalable synthesis.
Biocatalysis: Utilizing enzymes to achieve high selectivity and mild reaction conditions.
Photoredox Catalysis: Employing light-driven reactions to access novel synthetic pathways.
Unveiling Undiscovered Reactivity Patterns
The reactivity of the succinimide core is a subject of ongoing investigation. The nucleophilic reactivity of the succinimide anion has been studied, providing insights into its behavior in various solvents rsc.org. The succinimide ring is also a key intermediate in the post-translational modification of proteins, specifically in the deamidation of asparagine and isomerization of aspartic acid residues, which contributes to protein aging researchgate.net.
For succinimide monooxime, the interplay between the imide functionality and the oxime group presents a rich landscape for exploring new chemical reactions. The oxime group can participate in various transformations, including Beckmann rearrangements, reductions to amines, and cycloaddition reactions. Future research will likely focus on how the electronic properties of the succinimide ring modulate the reactivity of the oxime and vice versa. Understanding these patterns is crucial for designing new building blocks for organic synthesis.
Advancements in Ligand Design for Tailored Catalytic Applications
The nitrogen and oxygen atoms within the succinimide structure make it an interesting candidate for ligand design in coordination chemistry and catalysis. Theoretical studies have investigated the coordination of succinimide and its N-hydroxy form with metal ions like zinc(II) researchgate.net. These studies suggest that neutral succinimide coordinates through an imide oxygen atom, while the deprotonated form binds through the nitrogen atom researchgate.net. The N-hydroxy derivative can act as a chelate, binding through both an imide oxygen and the hydroxyl oxygen researchgate.net.
This foundational knowledge can be extended to succinimide monooxime. The oxime group introduces an additional coordination site, allowing for the design of versatile ligands capable of forming stable complexes with various transition metals. Future advancements may include:
Asymmetric Catalysis: Developing chiral succinimide monooxime-based ligands for enantioselective transformations.
Switchable Catalysis: Designing smart ligands where the catalytic activity can be turned on or off by an external stimulus, potentially by modulating the spin state of a complexed metal ion researchgate.net.
Systematic Screening: Employing screening sets of diverse phosphine (B1218219) ligands to systematically explore and optimize catalyst performance in reactions where a succinimide-derived ligand might be employed chemrxiv.org.
Integration of Computational Approaches in Experimental Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction mechanisms, thereby guiding experimental work. Density Functional Theory (DFT) calculations have been successfully used to study the mechanism of succinimide formation in peptides, revealing how adjacent amino acid residues can catalyze the reaction nih.govdoaj.orgnih.gov.
In the context of succinimide monooxime, computational methods can be applied to:
Predict Reactivity: Model reaction pathways to unveil novel reactivity patterns and predict the feasibility of proposed transformations.
Design Catalysts: Simulate the interaction of succinimide monooxime-based ligands with metal centers to design catalysts with enhanced activity and selectivity. DFT calculations have been used to investigate the geometry and electronic structure of succinimide-metal complexes researchgate.net.
Elucidate Biological Activity: Perform molecular docking studies to predict how succinimide monooxime and its derivatives bind to biological targets, providing insights for drug design. Such studies have been conducted on other succinimide derivatives to understand their inhibitory effects on enzymes like acetylcholinesterase mdpi.com.
Table 1: Computational Methods Applied to Succinimide Systems
| Research Area | Computational Method | Application/Finding | Reference |
|---|---|---|---|
| Reaction Mechanism | Density Functional Theory (DFT) B3LYP/6-31+G(d,p) | Elucidated the intramolecular catalysis mechanism of succinimide formation in an Asn-His sequence. | nih.govdoaj.orgnih.gov |
| Enzyme Inhibition | Molecular Docking | Determined the binding energy of succinimide derivatives to the active site of acetylcholinesterase. | mdpi.com |
| Coordination Chemistry | DFT/B3LYP/6-311G++(d,p) | Studied the coordination modes of succinimide and N-hydroxysuccinimide with ZnCl2. | researchgate.net |
New Frontiers in In Vitro Biological Target Identification and Validation
Succinimide derivatives are recognized for their diverse biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties researchgate.netnih.gov. This broad bioactivity profile suggests that succinimide monooxime could also interact with a range of biological targets.
Recent research has focused on identifying specific enzyme targets for succinimide derivatives. For example, various derivatives have been synthesized and tested for their inhibitory potential against enzymes relevant to diabetes and neurodegenerative diseases.
Table 2: In Vitro Biological Activity of Succinimide Derivatives
| Derivative Class | Target Enzyme | Finding/Potency (IC₅₀) | Reference |
|---|---|---|---|
| N-Aryl Maleimide (B117702) Adducts | α-Amylase | Moderate inhibition | nih.gov |
| N-Aryl Maleimide Adducts | α-Glucosidase | Potent inhibition | nih.gov |
| Phenylacetone-Maleimide Adduct | Dipeptidyl peptidase-4 (DPP-4) | Outstanding inhibition (0.07 µM) | nih.gov |
| Phenylacetone-Maleimide Adduct | Protein Tyrosine Phosphatase 1B | Potent inhibition (13.20 µM) | nih.gov |
Future research will aim to systematically screen succinimide monooxime against a wide array of biological targets. Emerging frontiers include:
Enzyme Inhibition: Exploring its potential as an inhibitor of enzymes implicated in cancer, metabolic disorders, and infectious diseases nih.gov.
Receptor Modulation: Investigating its ability to act as a ligand for receptors such as the 5-HT receptors nih.gov.
Multi-target Agents: Designing derivatives that can simultaneously modulate multiple targets, which could be beneficial for treating complex diseases like diabetes nih.gov.
The validation of these in vitro findings in cellular and in vivo models will be a crucial next step in translating the basic research on succinimide monooxime into tangible therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
